Spiromesifen

Catalog No.
S543699
CAS No.
283594-90-1
M.F
C23H30O4
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen

CAS Number

283594-90-1

Product Name

Spiromesifen

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C)
In water, 0.13 mg/L at 20 °C

Synonyms

3-(2,4,6-trimethylphenyl)-4-(3,3-dimethylbutylcarbonyloxy)-5-spirocyclo-pentyl-3-dihydrofuranon-2, Oberon, spiromesifen

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

Spiromesifen mode of action acetyl CoA carboxylase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action and Primary Effects

Spiromesifen's insecticidal and acaricidal activity stems from its inhibition of acetyl-CoA carboxylase (ACCase) [1] [2] [3]. ACCase is a key enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the first and rate-limiting step in de novo fatty acid biosynthesis [4] [5].

  • Molecular Target: Acetyl-CoA carboxylase (ACCase) [2].
  • Biochemical Consequence: Inhibition of the conversion of acetyl-CoA to malonyl-CoA [6] [5].
  • Cellular & Physiological Outcome: A severe reduction in the synthesis of fatty acids, which are critical building blocks for complex lipids like triglycerides and phospholipids [4]. This leads to depleted energy stores (lipids) and disrupts the formation of vital structural components such as cell membranes and the insect's cuticle [1] [6].

This disruption in lipid metabolism manifests in several ways across the pest's life stages [1] [3]:

Affected Life Stage Observed Effects
Immature Stages (Larvae/Nymphs) Disrupted development, inability to molt properly, and early larval arrest [6] [3].
Adults Reduced fecundity (number of eggs laid) and severely impaired fertility (egg viability) [1] [5].
Eggs Ovicidal activity; eggs laid by treated females often have an abnormally perforated chorion and fail to hatch [1] [3].

The following diagram illustrates the cascade of effects resulting from ACCase inhibition.

G START This compound Application MOA Inhibits Acetyl-CoA Carboxylase (ACCase) START->MOA BIOCHEM Disrupted Fatty Acid and Lipid Biosynthesis MOA->BIOCHEM SUBCELL Depletion of Lipid Droplets/Stores BIOCHEM->SUBCELL IMMATURE Immature Stages SUBCELL->IMMATURE ADULT Adult Stage SUBCELL->ADULT EGG Egg Stage SUBCELL->EGG EFFECT1 Larval/Nymph Arrest Failed Molting IMMATURE->EFFECT1 EFFECT2 Reduced Fecundity and Fertility ADULT->EFFECT2 EFFECT3 Abnormal Chorion Reduced Hatch (Ovicidal) EGG->EFFECT3

Key Experimental Evidence and Protocols

The mode of action of this compound has been elucidated through various experimental approaches across different model organisms.

Studies on Target Pests (Whiteflies)

Research on Bemisia tabaci (whitefly) under laboratory conditions provided foundational data on toxicity and physiological impacts [1].

  • Protocol Summary: Adult whiteflies and their juvenile stages were exposed to this compound via leaf residue bioassays. Mortality, fecundity, and egg viability were assessed. Morphological changes in eggs and tissues were analyzed using scanning electron microscopy (SEM) and light microscopy [1].
  • Key Findings:
    • LC₅₀ for eggs was 2.6 mg L⁻¹ and for first instar nymphs was 0.5 mg L⁻¹ [1].
    • Treatment with 0.5 mg L⁻¹ reduced fecundity by over 80%, and fertility was almost completely suppressed [1].
    • Microscopy revealed abnormally perforated chorions in eggs and underdeveloped bacteriomes in nymphs [1].
Research on Non-Target Model Organisms

Studies on organisms like zebrafish and nematodes have provided deeper insights into the broader physiological effects of ACCase inhibition.

A. Zebrafish Embryo Model for Vascular Development A 2022 study investigated the developmental toxicity of this compound using transgenic zebrafish embryos [4].

  • Protocol Summary:
    • Exposure: Zebrafish embryos (Tg(flk1:EGFP) and Tg(fli1a:NGFP)) were exposed to various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) from 6 hours post-fertilization (hpf) [4].
    • Imaging: Vascular development was observed and quantified using fluorescence microscopy at 36 hpf and 72 hpf [4].
    • Gene Expression: RNA was extracted from embryos for qRT-PCR analysis of genes in the VEGF signaling pathway (e.g., hif1a, vegfa, flt1, kdrl) [4].
    • In vitro Validation: Human Umbilical Vein Endothelial Cells (HUVECs) were used for cell viability (MTT) assays, wound healing (migration) tests, and cytoskeleton staining [4].
  • Key Findings: this compound exposure caused significant vascular defects, including inhibited intersegmental vessel growth and disrupted caudal vein plexus remodeling. It also downregulated key vascular genes and impaired endothelial cell proliferation and migration [4].

B. Nematode Model for Lipid Metabolism and Development A 2020 study on Caenorhabditis elegans and the plant-parasitic nematode Heterodera schachtii confirmed that the related compound spirotetramat (which shares the same mode of action) acts as a developmental inhibitor by targeting ACC [6].

  • Protocol Summary:
    • Development Assay: Nematode larvae (starved L1 of C. elegans or J2 of H. schachtii) were placed on a food source containing the active enol form of the insecticide. Developmental progression was monitored over several days [6].
    • Lipid Staining: Treated and control larvae were stained with Nile Red to visualize neutral lipid droplets via fluorescence microscopy [6].
    • RNAi Validation: Silencing of the ACC gene in H. schachtii was performed to confirm that the phenotype (larval arrest) matches the chemical inhibition [6].
  • Key Findings: Exposure to 100 μM of the inhibitor caused uniform L1 larval arrest. Nile Red staining revealed a near-complete depletion of intestinal lipid droplets in arrested larvae, confirming the blockage of lipid biosynthesis [6].

The experimental workflow in model organisms typically follows this path:

G A Chemical Exposure (this compound/derivatives) B Phenotypic Screening A->B C Molecular & Biochemical Analysis B->C B1 Mortality Developmental Arrest Morphological Defects B->B1 D Functional Validation C->D C1 Gene Expression (qPCR) Lipid Staining (Nile Red) Enzyme Activity C->C1 D1 Genetic Knockdown (RNAi) Cell-based Assays D->D1

Resistance and Target-Site Mutations

Despite the absence of cross-resistance with other chemical groups initially reported [1], field resistance to this compound can evolve. A key resistance mechanism involves a target-site mutation in the ACCase gene itself.

  • Mutation: A glutamic acid to lysine substitution at position 645 (E645K) in the ACCase of the greenhouse whitefly, Trialeurodes vaporariorum [7].
  • Experimental Identification: This was identified by sequencing the full-length ACCase gene from resistant and susceptible strains and confirmed using a TaqMan allelic discrimination assay [7].
  • Significance: This E645K mutation is strongly associated with resistance (up to 26-fold in some populations) and represents the first reported target-site resistance mechanism to an ACCase inhibitor in an arthropod [7].

Quantitative Data Summary

The following table consolidates key quantitative findings from the research.

Parameter / Organism Value / Effect Context / Citation
ACCase Inhibition (General MoA) Inhibition of lipid biosynthesis [1] [4] [2]
LC₅₀ (Bemisia tabaci egg) 2.6 mg L⁻¹ Laboratory bioassay [1]
LC₅₀ (Bemisia tabaci 1st instar) 0.5 mg L⁻¹ Laboratory bioassay [1]
Fecundity Reduction >80% (at 0.5 mg L⁻¹) Whitefly bioassay [1]
Larval Arrest (C. elegans) ~100% (at 100 μM) Developmental assay [6]
Resistance (T. vaporariorum) Up to 26-fold Associated with E645K mutation [7]

Relevance for Drug Development

For professionals in drug development, research on this compound offers valuable insights.

  • Target Validation: The severe developmental defects and lethality caused by ACCase inhibition in invertebrates and zebrafish underscore ACCase's critical role in cellular physiology, validating it as a drug target [4] [6].
  • Mechanism Insights: Studying how this compound inhibits ACCase (a biotin-dependent enzyme) can inform the design of small-molecule inhibitors for other ACCase-dependent pathways, such as those in cancer or metabolic diseases [8].
  • Resistance Monitoring: Understanding the E645K target-site mutation is crucial for anticipating and monitoring potential resistance in both agricultural and therapeutic contexts [7].

References

Spiromesifen lipid biosynthesis inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Spiromesifen belongs to the chemical class of tetronic acids and is classified as a lipid synthesis inhibitor (Group 23) by the Insecticide Resistance Action Committee (IRAC) [1]. Its primary mode of action is summarized below:

  • Molecular Target: Acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the first and committed step in the biosynthesis of fatty acids [2] [3] [1].
  • Biochemical Consequence: By inhibiting ACCase, this compound disrupts the entire pathway of de novo fatty acid biosynthesis [4]. This leads to a severe reduction in the production of triglycerides and free fatty acids [3] [5].
  • Physiological Effects: The lack of lipids impairs the formation of new cell membranes and cuticle integrity during molting. This manifests as:
    • Mortality in immature stages: Larvae and nymphs suffer developmental arrest, dehydration, and death [3] [1]. Visual malformations include a shrunken, dried-out cuticle [2].
    • Sublethal and sterilizing effects: In surviving adults, this compound reduces fecundity (egg-laying) and fertility (egg-hatch), effectively suppressing population growth [6] [3].

The following diagram illustrates this primary mechanism and its downstream consequences:

G This compound This compound ACCase ACCase Enzyme This compound->ACCase Inhibits Reaction Acetyl-CoA → Malonyl-CoA ACCase->Reaction FAS Fatty Acid Synthesis Reaction->FAS Lipids Lipids (e.g., triglycerides) FAS->Lipids Cuticle Normal Cuticle & Energy Storage Lipids->Cuticle Lethal Larval Mortality Cuticle->Lethal Disruption leads to Sterilizing Reduced Fecundity & Fertility Cuticle->Sterilizing Depletion leads to

Experimental Evidence & Quantitative Data

The inhibitory effects of this compound are demonstrated by measurable changes in insect physiology and biochemistry.

Effects on Total Lipid Content and Larval Mortality

A study on the cotton leaf worm (Spodoptera littoralis) quantified the reduction in total lipids and the resulting toxicity to second instar larvae [2].

Table 1: Toxicity and Lipid Reduction in S. littoralis Larvae

Insecticide LC₅₀ (ppm) Mortality at Field Rate (%) Total Lipid in Treated Larvae (%) Total Lipid in Control Larvae (%)
This compound 170.1 51.7 2.17 2.42
Spirotetramat 42.2 60.0 2.21 2.42

Source: Adapted from Abdel-Fatah et al. (2019), Bulletin of the National Research Centre [2].

This study also used GC/MS analysis to identify 13 different fatty acids in the larvae. The results showed that this compound treatment not only reduced the total lipid quantity but also qualitatively and quantitatively altered the profile of these fatty acids, with some compounds disappearing entirely in treated larvae [2].

Sterilizing Effects on Adult Mosquitoes

Research on repurposing this compound for mosquito control demonstrated its strong sterilizing effect on adult female Aedes aegypti.

Table 2: Sublethal Effects on A. aegypti Female Reproduction

Parameter Measured Effect of LC₅₀ Exposure
Fecundity Significantly reduced number of eggs laid.
Fertility Significantly reduced egg hatch rate.
Biochemical Changes Reduced body weight, volume, and contents of carbohydrates, lipids, and proteins.
Oxidative Stress Increased catalase activity and malondialdehyde (MDA) levels, indicating lipid peroxidation.

Source: Adapted from Trop. Med. Infect. Dis. (2024) [6] [3].

Molecular Mechanisms of Resistance

While this compound is a valuable resistance management tool, some pest populations have developed resistance, primarily through two mechanisms:

  • Metabolic Resistance: This is the most common mechanism. Pest insects like the two-spotted spider mite (Tetranychus urticae) can overexpress detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s). Specifically, CYP392E10 has been functionally validated to metabolize and detoxify this compound [4].
  • Target-Site Resistance: A less common but emerging mechanism involves mutations in the target-site gene, ACCase. In some resistant mite populations, a F1656L mutation within the highly conserved carboxyltransferase (CT) domain has been identified, which is believed to reduce the binding affinity of this compound to its target [4].

The relationship between these resistance mechanisms and the normal mode of action is shown below:

G This compound This compound ACCase ACCase Enzyme (Target Site) This compound->ACCase Binds to & Inhibits FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Resistance Resistance Mechanisms Metabolize P450 Enzymes (e.g., CYP392E10) Resistance->Metabolize Metabolic Mutation Target-Site Mutation (F1656L) Resistance->Mutation Target-Site Metabolize->this compound Degrades Mutation->ACCase Alters Binding Site

Detailed Experimental Protocol

To evaluate the effects of this compound in a lab setting, you can adapt the following methodology based on published research [2].

Topic: Biochemical characterization of this compound as a lipid synthesis inhibitor on insect larvae.

1. Materials and Preparation

  • Tested Insect: Second instar larvae (e.g., Spodoptera littoralis).
  • Insecticide: this compound (e.g., Oberon 24% SC). Prepare a stock solution and serially dilute it to desired concentrations (e.g., 30, 60, 120 ppm) using distilled water.
  • Control: Water treated similarly without the active ingredient.
  • Food Source: Clean castor leaves (or other suitable host plant).

2. Bioassay and Toxicity Evaluation

  • Treatment: Dip clean castor leaves into the test concentrations and the control for a few seconds. Allow them to air-dry.
  • Replication: Place a group of larvae (e.g., 20) on the treated leaves in a container. Perform at least three independent replicates for each concentration and the control.
  • Incubation: Maintain the larvae under controlled conditions (e.g., 25°C, 70-75% relative humidity).
  • Data Collection: Record mortality after a predetermined period (e.g., 24-48 hours). Use statistical software (e.g., Proban Program Computer Software) to calculate LC₅₀ (median lethal concentration) values.

3. Biochemical Analysis (Total Lipid Content)

  • Lipid Extraction (Folch Method):
    • Weigh a sample of treated and control larvae (e.g., 20 larvae per sample).
    • Homogenize the sample in a 2:1 (v:v) chloroform-methanol mixture using an ultrasonic water bath.
    • Purify the crude extract by washing with a saline solution (0.85% NaCl).
    • Collect the lower chloroform phase, dry it over anhydrous sodium sulfate, and filter.
    • Evaporate the solvent to dryness under reduced pressure.
    • Desiccate the purified lipids to a constant weight and calculate the total lipid content gravimetrically as a percentage of wet weight.
  • Analysis of Fatty Acids:
    • Saponification: React the total lipid extract with alcoholic KOH (10%) to separate unsaponifiable and saponifiable matter.
    • Derivatization: Liberate fatty acids by acidification and convert them to Fatty Acid Methyl Esters (FAMEs) by refluxing with methanol in the presence of an acidic catalyst (e.g., 2% H₂SO₄).
    • Identification: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC/MS). Identify compounds by comparing their mass spectra with library databases (e.g., Wiley, NIST).

References

discovery and development of spiromesifen insecticide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Physicochemical Properties

Spiromesifen is a spirocyclic phenyl-substituted tetronic acid derivative developed by Bayer CropScience [1]. Its primary mode of action is the inhibition of lipid biosynthesis, leading to disrupted growth and reproduction in target pests [1].

The table below summarizes its key chemical identifiers and physicochemical properties, which are critical for formulation development and environmental risk assessment.

Property Description / Value
IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate [1]
CAS No. 283594-90-1 [1]
Empirical Formula C₂₃H₃₀O₄ [1]
Molecular Mass 370.5 g/mol [1]
Appearance Colorless powder [1]
Melting Point 96.7–98.7 °C [1]
Vapor Pressure (20°C) 7 × 10⁻³ mPa [1]
log Pow (20°C) 4.55 [1]
Water Solubility (20°C) 0.13 mg/L (pH 4–9) [1]
Stability Stable in acidic to neutral media; hydrolyzes in alkaline conditions (DT₅₀ at 25°C: 24.8 days at pH 7, 4.3 days at pH 9) [1]

Biological Activity and Target Pest Spectrum

This compound is a non-systemic insecticide and acaricide with both contact and stomach action. It is highly effective against pests in their larval stages and also impairs adult reproduction [1].

The following diagram illustrates its effects on the life cycle of target pests like whiteflies and mites.

G cluster_larvae Effects on Development cluster_adults Effects on Reproduction This compound This compound Lipid Biosynthesis Inhibition (LBI) Lipid Biosynthesis Inhibition (LBI) This compound->Lipid Biosynthesis Inhibition (LBI) Primary MOA A A Lipid Biosynthesis Inhibition (LBI)->A In Larvae/Nymphs B B Lipid Biosynthesis Inhibition (LBI)->B In Adult Females Disrupted Growth Disrupted Growth A->Disrupted Growth Impaired Ovary Development Impaired Ovary Development B->Impaired Ovary Development Larval Mortality Larval Mortality Disrupted Growth->Larval Mortality Reduced Egg Laying Reduced Egg Laying Impaired Ovary Development->Reduced Egg Laying

This compound's multi-faceted action disrupts pest development and reproduction through lipid biosynthesis inhibition [1].

Experimental Protocols for Bioactivity Assessment

A standard protocol for evaluating the bioactivity of this compound and its derivatives typically involves a topical toxicity test on a model organism, biochemical analysis, and reproductive parameter assessment.

Bioassay: Topical Toxicity Test

This test determines the acute lethal effects of the compound.

  • Test Organism: Use a standardized model insect like Drosophila melanogaster or target pests such as whiteflies (Bemisia tabaci) or spider mites (Tetranychus urticae) reared under controlled conditions [2].
  • Compound Application: Prepare a serial dilution of this compound in a suitable solvent (e.g., acetone). Apply a precise micro-droplet (e.g., 0.5 µL) topically to the thorax or dorsum of the insect using a micro-applicator. A control group should be treated with solvent only [2].
  • Maintenance and Observation: After treatment, transfer insects to fresh diet and maintain at standard conditions (e.g., 25 ± 1°C, 60-70% RH). Record mortality at 24, 48, and 72 hours. Data is analyzed using probit analysis to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) [2].
Biochemical Assay: Lipid Metabolism Analysis

This protocol investigates the mode of action by measuring the impact on lipid synthesis.

  • Sample Preparation: Treat insect larvae (e.g., 3rd instar) with a sub-lethal concentration of this compound. After a set period (e.g., 48 hours), homogenize the whole insects in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.4). Centrifuge the homogenate at high speed (e.g., 10,000 × g for 15 min at 4°C) to collect the supernatant (post-mitochondrial fraction) [2].
  • Enzyme Activity Measurement: Use spectrophotometric methods to assess key enzymes involved in lipid biosynthesis, such as acetyl-CoA carboxylase. The reaction mixture may contain supernatant, buffer, ATP, NaHCO₃, and acetyl-CoA. The reaction is stopped with acid, and the inorganic phosphate formed is measured to determine enzyme activity. A significant reduction in activity in treated samples compared to the control confirms the LBI mode of action [2].
Assessment of Reproductive Effects

This evaluates the sublethal impacts on fecundity and fertility.

  • Experimental Setup: Expose adult female pests to this compound-treated host plants or via a residual film.
  • Data Collection: Monitor the insects daily to record:
    • Fecundity: The total number of eggs laid per female.
    • Fertility: The percentage of eggs that hatch.
    • Ovarian Development: Dissect surviving females to examine ovarian development for abnormalities like ovary tube closure [1].
  • Statistical analysis (e.g., t-test) compares these parameters with the control group to quantify reproductive impairment.

Research and Development Directions

The development of this compound represents an important strategy for resistance management. Current research focuses on:

  • Synthetic Derivatives: Scientists are actively synthesizing and testing new derivatives of this compound to enhance its bioactivity and potentially overcome resistance in pest populations [2].
  • Formulation Optimization: Its high log P value indicates strong lipophilicity, which favors adhesion to the plant cuticle and provides long-lasting residual activity. Research into various formulations like Suspension Concentrates (SC) aims to optimize its field performance [1].

References

spiromesifen environmental fate and behavior

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Environmental Fate

Spiromesifen is a non-systemic insecticide and acaricide that inhibits acetyl CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests like whiteflies and mites [1]. Its environmental behavior is significantly influenced by its main metabolite, This compound-enol (M01).

The table below summarizes the core environmental fate parameters for this compound and its metabolite M01.

Parameter This compound This compound-enol (M01) Notes & Experimental Conditions
Molecular Formula C₂₃H₃₀O₄ [1] Information not available in search results -
Molecular Mass 370.48 [1] Information not available in search results -
Water Solubility (at 20°C) 0.13 mg/L [1] Information not available in search results Measured at pH 7
Octanol-Water Partition Coefficient (Log P) 4.55 [1] Information not available in search results Indicates high lipophilicity
Soil Half-Life (DT₅₀) 14.3 - 48.8 days [2] [3] Up to 85 days [3] Highly variable based on conditions (see Table 2)
Bioaccumulation Factor (BAF) in Earthworms 0.37 - 0.45 [3] 1.14 - 1.83 [3] BAF > 1 for M01 indicates significant bioaccumulation potential

Environmental Persistence and Key Influencing Factors

This compound's persistence in soil is not a fixed value but is significantly controlled by environmental conditions. Key findings on its degradation are listed below.

  • Metabolite Formation: The primary metabolite, this compound-enol (M01), is more persistent and potentially more bioaccumulative than the parent compound [3].
  • Influence of Soil Moisture: Dissipation is fastest in submerged (anaerobic) conditions, followed by field capacity, and slowest in dry soil [2].
  • Impact of Soil Amendments: Adding compost (2.5%) to soil at field capacity can significantly enhance dissipation, reducing the half-life [2].
  • Effect of pH and Light: The compound degrades faster in water at alkaline pH (9.0) compared to neutral or acidic pH. It is also highly susceptible to photodegradation, especially under UV light [2].
  • Adsorption and Mobility: The high Log P value (4.55) suggests this compound will be strongly adsorbed to soil organic matter and have low potential for leaching into groundwater [1].

The following table summarizes experimental half-lives of this compound under different conditions.

Environmental Factor Experimental Condition Approx. Half-Life (Days) Reference
Soil Moisture Submerged soil 14.3 - 16.7 [2]
Soil at field capacity 18.7 - 20.0 [2]
Dry soil 21.9 - 22.9 [2]
Organic Amendment With 2.5% compost (at field capacity) 14.3 [2]
Without compost (at field capacity) 22.4 [2]
Aqueous Photolysis Sunlight exposure 5.2 - 8.1 [2]
UV light exposure 3 - 4 [2]
Aqueous Hydrolysis pH 9.0 5.7 [2]
pH 7.2 12.5 [2]
pH 4.0 9.7 [2]

Experimental Protocols for Toxicity and Uptake

For researchers assessing the environmental impact of this compound, here are methodologies from a study on the earthworm Eisenia fetida, a standard model organism for soil toxicology [3].

  • Test Organism and Soil System: Use adult Eisenia fetida with an average weight of 350 ± 20 mg. The artificial soil is composed of peat moss, kaolin clay, and sand in a 1:2:7 ratio (w/w), maintained at 35% water content [3].
  • Chemical Exposure and Design: Earthworms are exposed to a range of concentrations of this compound and M01 (e.g., 0.1, 1.0, 5.0, and 10.0 mg/kg in soil) under controlled conditions (20 ± 1°C, 12-hour light/dark cycles). A 28-day test period is used to study residue and bioaccumulation [3].
  • Bioaccumulation Assessment: Analyze chemical concentrations in both soil and earthworm tissue over time. The Biota-Soil Accumulation Factor (BSAF) is calculated as the ratio of the chemical concentration in earthworm tissue to that in the soil [3].
  • Oxidative Stress Biomarkers: Measure activity of antioxidant defense enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as levels of malondialdehyde (MDA), a marker for lipid peroxidation [3].
  • Lysosomal Membrane Stability: Assess lysosomal integrity, a sensitive indicator of cellular health, using the Neutral Red Retention Time (NRRT) assay [3].

The experimental workflow for assessing bioavailability and biotoxicity in earthworms can be visualized as follows:

G Earthworm Toxicity Assessment Workflow Start Start Experiment SoilPrep Prepare Artificial Soil (Peat, Kaolin, Sand) Start->SoilPrep ChemicalSpike Spike Soil with This compound/M01 SoilPrep->ChemicalSpike IntroduceWorms Introduce E. fetida ChemicalSpike->IntroduceWorms ControlledExp Maintain Under Controlled Conditions (28 days) IntroduceWorms->ControlledExp Sampling Sampling at Time Intervals ControlledExp->Sampling Analysis1 Residual Analysis in Soil & Earthworms Sampling->Analysis1 Samples Analysis2 Oxidative Stress Biomarker Assay Sampling->Analysis2 Samples Analysis3 Lysosomal Membrane Stability Test Sampling->Analysis3 Samples DataInt Data Integration: BAF & Toxicity Mechanisms Analysis1->DataInt Analysis2->DataInt Analysis3->DataInt End Report Conclusions DataInt->End

Toxicity Mechanisms and Cellular Defense Responses

Exposure to this compound and M01 induces measurable oxidative stress and cellular damage in earthworms. The defense mechanisms and toxic effects involve several key pathways [3].

  • Induction of Oxidative Stress: this compound and M01 exposure leads to the overproduction of Reactive Oxygen Species (ROS), causing oxidative damage within the organism [3].
  • Activation of Antioxidant Defenses: The body upregulates antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) as a primary defense to neutralize ROS [3].
  • Lipid Peroxidation and Membrane Damage: When antioxidant capacity is overwhelmed, ROS attack cell membranes, generating malondialdehyde (MDA). Elevated MDA levels indicate serious cellular damage [3].
  • Lysosomal Membrane Destabilization: The lysosomal membrane becomes unstable and permeable upon exposure, which is a key event in pollutant-induced cell death [3].

The interplay between the toxic insult and the organism's defense mechanisms can be summarized in the following pathway:

G Cellular Toxicity and Defense Pathways Pesticide This compound / M01 Exposure ROS ROS Overproduction Pesticide->ROS Antioxidants Antioxidant Defense Activation (SOD, CAT) ROS->Antioxidants Defense Trigger LipidPerox Lipid Peroxidation (MDA formation) ROS->LipidPerox If Defense Fails Lysosome Lysosomal Membrane Destabilization ROS->Lysosome Antioxidants->ROS Scavenging CellDamage Cellular Damage & Potential Cell Death LipidPerox->CellDamage Lysosome->CellDamage

Research Implications and Future Directions

The data indicates that this compound, and particularly its metabolite M01, are persistent and pose a potential risk to soil-dwelling organisms. The high persistence and bioaccumulation potential of M01 warrant further investigation into its long-term ecological effects. Future research should focus on:

  • Field Validation: Conducting more field studies to validate lab-based degradation half-lives under real-world agricultural conditions.
  • Metabolite Toxicity: Further elucidating the toxicity mechanisms of M01 and its potential movement through the food web.
  • Advanced Remediation: Exploring bioremediation strategies or soil management practices that can enhance the degradation of both the parent compound and its persistent metabolite.

References

spiromesifen metabolic pathway in crops

Author: Smolecule Technical Support Team. Date: February 2026

Metabolites and Residue Definitions

The metabolites formed influence how regulatory bodies define the residue for legal and safety purposes.

Metabolite Code Common Name Transformation Process Toxicological Significance
Spiromesifen Parent Compound N/A Basis for toxicological reference values [1].
M01 This compound-enol Primary hydrolysis product Considered to have toxicity covered by the parent compound [1].
M02 This compound-4-hydroxymethyl Hydroxylation of M01 Included in risk assessment for specific crops due to potential significance [2].
M03 4-Hydroxymethylglucoside-spiromesifen-enol Conjugation (glucosylation) of M02 Included in risk assessment for specific crops as a conjugate of M02 [2].

Regulatory Residue Definitions:

  • For Enforcement: The residue is typically defined as the sum of this compound and its enol metabolite M01, expressed as this compound [2] [1].
  • For Risk Assessment in Leafy & Rotational Crops: The definition is broader, comprising the sum of this compound, M01, M02, and M03 [2].

Analytical Methods and Experimental Protocols

To study these metabolites, robust analytical methods are required. The following workflow outlines the standard protocol for extracting and measuring this compound residues in crops, based on the QuEChERS approach cited in multiple studies [2] [3] [4].

G SamplePrep 1. Sample Preparation (Homogenization of crop sample) Extraction 2. Extraction (Use of ethyl acetate or acetonitrile) SamplePrep->Extraction Cleanup 3. Cleanup (Using d-SPE kits with PSA, GCB, MgSO4) Extraction->Cleanup Analysis 4. Instrumental Analysis (HPLC-MS/MS) Cleanup->Analysis Validation 5. Method Validation (Recovery, Linearity, MLOQ) Analysis->Validation

Detailed Protocol:

  • Extraction: The homogenized crop sample (e.g., tomato, cabbage) is extracted with a solvent. Ethyl acetate is commonly used [3], though the generic QuEChERS method often employs acetonitrile [2].
  • Clean-up: The extract is cleaned using a dispersive Solid-Phase Extraction (d-SPE) kit to remove co-extractives like organic acids, pigments, and sugars. Typical sorbents include [3] [4]:
    • Primary Secondary Amine (PSA): Removes fatty acids and sugars.
    • Graphitized Carbon Black (GCB): Effective in removing pigments (e.g., chlorophyll).
    • Magnesium Sulfate (MgSO₄): Absorbs residual water.
  • Instrumental Analysis:
    • Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method [1] [4].
    • Limit of Quantification (LOQ): Methods are fully validated to achieve a combined LOQ of 0.01 - 0.02 mg/kg for this compound and its key metabolites in major crop matrices [2] [1] [4].
  • Method Validation:
    • Recovery: Studies report average recovery rates ranging from 80% to 107% for this compound and its metabolites in various crops, which is within acceptable international guidelines [3] [4].
    • Linearity: The method demonstrates excellent linearity with a regression coefficient (R²) ≥ 0.99 using matrix-matched calibration [4].

Dissipation Kinetics and Data

The breakdown of this compound in plants follows first-order kinetics. The table below shows its persistence in different crops.

Crop Half-life (Days) Pre-harvest Interval (PHI) Reference Key Dissipation Factor
Tomato 2.37 [3] Rapid initial dissipation
Cabbage 3.79 [3] Moderate persistence
Lettuce 2.89 7 days [4] Rapid dissipation
Perilla Leaves 4.25 7 days [4] Slower dissipation, influenced by leaf morphology

Factors Influencing Dissipation:

  • Crop Growth Dilution: The physical growth of the plant dilutes residue concentration [4].
  • Leaf Morphology: Hairy leaves (e.g., perilla) may retain higher initial deposits and show slower dissipation compared to smooth leaves (e.g., lettuce) [4].
  • Environmental Factors: Temperature, rainfall, and sunlight contribute to the degradation process [3].

Consumer Risk Assessment

Regulatory evaluations conclude that the authorized use of this compound is unlikely to pose a significant health risk to consumers [2] [1].

  • Toxicological Reference Values:
    • Acceptable Daily Intake (ADI): 0.03 mg/kg body weight per day [1].
    • Acute Reference Dose (ARfD): 2 mg/kg body weight [1].
  • Exposure Assessment: Dietary exposure calculations using the EFSA Pesticide Residue Intake Model (PRIMo) show that the highest chronic exposure accounted for 11.7% of the ADI, and the highest acute exposure reached 1.5% of the ARfD, both well below safety limits [2].

References

Technical Guide: Spiromesifen and BSN2060-enol Metabolite Formation, Analysis, and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spiromesifen and Its Metabolite

This compound is a tetronic acid derivative belonging to the chemical class of spirocyclic phenylsubstituted cyclic ketoenols that functions as a potent insecticide and acaricide. This non-systemic pesticide demonstrates exceptional efficacy against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.) through its unique mode of action as an acetyl CoA carboxylase inhibitor [1] [2]. By disrupting lipid biosynthesis, this compound effectively controls pest populations by targeting their growth and development stages, particularly larvae [1]. The compound has gained prominence in agricultural systems due to its reduced cross-resistance potential compared to older acaricides and its favorable mammalian toxicity profile [3] [2].

The metabolic transformation of this compound to its primary metabolite, BSN2060-enol (also referred to as BSN2060), represents a critical pathway that influences both the compound's efficacy and environmental persistence. This metabolic conversion occurs through enzymatic hydrolysis in various biological systems, including plants, soil, and potentially in mammalian systems [1] [2]. Understanding this transformation is essential for comprehensive risk assessment, establishing pre-harvest intervals, and setting maximum residue limits for various crops. The BSN2060-enol metabolite maintains biological activity and contributes to the overall pesticidal effect, though it typically exhibits different persistence characteristics compared to the parent compound [2]. This technical guide provides an in-depth examination of the formation, analysis, and implications of this significant metabolite, with comprehensive data visualization and analytical protocols for researchers and regulatory professionals.

Chemical Properties and Identification

Structural Characteristics and Physicochemical Parameters

This compound and its metabolite BSN2060-enol possess distinct chemical structures that dictate their environmental behavior and analytical detection. The following table summarizes their fundamental chemical properties:

Table 1: Chemical Properties and Identification of this compound and BSN2060-enol

Property This compound BSN2060-enol
IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate Not fully specified in data
CAS Number 283594-90-1 Not specified
Molecular Formula C₂₃H₃₀O₄ Derived from this compound
Molecular Mass 370.48 g/mol 272.34 g/mol (calculated)
Structural Features Tetronic acid derivative with spirocyclic structure Enol form without butyrate ester
Conversion Factor - 1.36 (to express as this compound equivalents)

This compound is characterized by a complex spirocyclic structure featuring a mesityl group (2,4,6-trimethylphenyl) attached to a tetronic acid derivative system. The compound exhibits low water solubility (0.13 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (log P of 4.55), indicating strong lipophilic character [1]. These properties contribute to its behavior in biological systems and environmental matrices, influencing adsorption, translocation, and persistence patterns. The compound has a melting point of 98°C and decomposes before boiling, with a degradation point at approximately 375°C [1].

The metabolite BSN2060-enol is formed through enzymatic hydrolysis of the 3,3-dimethylbutyrate ester group of this compound, resulting in a molecular mass of 272.34 g/mol [2]. The conversion factor of 1.36 is applied to convert BSN2060-enol residue concentrations to this compound equivalents for regulatory purposes, calculated as the molecular weight ratio of this compound (370.49 g/mol) to BSN2060-enol (272.34 g/mol) [2]. This conversion is essential for accurate risk assessment and total residue quantification in agricultural products and environmental samples.

Analytical Identification and Spectroscopic Properties

Advanced analytical techniques are employed for the definitive identification and quantification of this compound and BSN2060-enol in various matrices. The canonical SMILES notation for this compound is CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C, which provides a linear representation of its molecular structure [1]. The International Chemical Identifier (InChI) is InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3, providing a standardized representation for database searches and computational chemistry applications [1].

The two-dimensional structure diagram is available for this compound, confirming the spirocyclic arrangement that is characteristic of this chemical class [1]. For the BSN2060-enol metabolite, while the exact structural details are less documented, it is known to retain the core spirocyclic structure without the 3,3-dimethylbutyrate ester group, resulting in enhanced polarity and different chromatographic behavior compared to the parent compound. These structural differences are crucial for developing selective analytical methods that can distinguish between the parent compound and its metabolite in complex matrices.

Metabolic Formation Pathways

Enzymatic Transformation Mechanism

The biotransformation of this compound to BSN2060-enol occurs primarily through enzymatic hydrolysis mediated by esterases and related hydrolase enzymes present in biological systems. This conversion involves the cleavage of the ester bond linking the 3,3-dimethylbutyrate moiety to the spirocyclic core structure, resulting in the formation of the free enol form and the corresponding acid metabolite. The metabolic pathway can be visualized through the following Graphviz diagram, which illustrates the key transformation steps and associated enzymes:

G This compound This compound BSN2060_enol BSN2060_enol This compound->BSN2060_enol Enzymatic Hydrolysis Butyric_acid Butyric_acid This compound->Butyric_acid Co-product Esterases Esterases Esterases->this compound Catalyzes

Diagram 1: Metabolic pathway of this compound to BSN2060-enol via enzymatic hydrolysis

This transformation represents a critical detoxification pathway in many biological systems, although the resulting metabolite retains biological activity against target pests. The rate of this conversion varies significantly between different plant species and environmental conditions, influencing the overall persistence and efficacy of the applied pesticide. In lettuce and perilla leaves, studies have demonstrated that the formation of BSN2060-enol occurs rapidly following application, with detectable levels appearing within hours of treatment [2]. The metabolic conversion continues throughout the dissipation phase, contributing to the overall residue profile that must be considered for regulatory decisions.

Spatial and Temporal Formation Dynamics

The formation of BSN2060-enol follows distinct temporal patterns that are influenced by application methods, plant characteristics, and environmental factors. Research on leafy vegetables has demonstrated that the maximum concentration of BSN2060-enol typically occurs within 1-3 days after application, following which it gradually dissipates along with the parent compound [2]. The following table summarizes the formation and dissipation characteristics observed in different agricultural matrices:

Table 2: Formation and Dissipation Kinetics of this compound and BSN2060-enol in Various Crops

Crop Application Rate (g a.i./ha) Time to Max BSN2060-enol (days) Half-life this compound (days) Half-life BSN2060-enol (days)
Lettuce 20-30 (SC formulation) 1-2 2.89 Not specified
Perilla Leaves 20-30 (SC formulation) 2-3 4.25 Not specified
Chilli 96-192 2-4 3.0-5.0 Similar to parent
General Pattern Varies by crop 1-3 2.89-4.25 Slightly longer than parent

The conversion efficiency from this compound to BSN2060-enol varies significantly based on plant morphology and physiological characteristics. For instance, perilla leaves, which feature a hairy leaf surface, demonstrate higher initial retention of this compound and consequently greater formation of the metabolite compared to lettuce with smoother leaf surfaces [2]. This morphological difference results in variations in initial deposition and subsequent metabolic rates, highlighting the importance of crop-specific studies for accurate residue prediction and risk assessment. Environmental factors such as temperature, humidity, and sunlight exposure further modulate these metabolic processes, with higher temperatures generally accelerating both the metabolic conversion and subsequent dissipation pathways.

Analytical Methodologies

Sample Extraction and Cleanup Protocols

The analysis of this compound and BSN2060-enol residues employs sophisticated extraction and cleanup methodologies to ensure accurate quantification at trace levels. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for these compounds in various matrices, providing excellent recovery with minimal matrix interference [3] [2]. The following standardized protocol details the extraction and cleanup steps:

  • Sample Homogenization: Representative crop samples (10-12 kg) are collected and transported to the laboratory under controlled conditions to prevent degradation. The samples are homogenized using a high-speed blender to ensure uniform distribution of residues [3].

  • Extraction Procedure: A 15-gram portion of homogenized sample is weighed into a 50-mL centrifuge tube. Then, 15 mL of acetonitrile (HPLC grade) is added, and the mixture is shaken vigorously for 1 minute. Subsequently, a pre-weighed mixture of buffering salts (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) is added immediately [2].

  • Phase Separation: The tubes are shaken vigorously for another minute and then centrifuged at 4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) is transferred to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbents for cleanup [3] [2].

  • Cleanup Process: For cleanup, 1 mL of the extract is transferred to a 2-mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent. The mixture is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes. The purified supernatant is filtered through a 0.22-μm nylon syringe filter prior to instrumental analysis [2].

Instrumental Analysis and Detection Techniques

Advanced chromatographic techniques coupled with sensitive detection systems are employed for the accurate quantification of this compound and BSN2060-enol. The following table summarizes the key instrumental parameters for different analytical platforms:

Table 3: Instrumental Analysis Parameters for this compound and BSN2060-enol

Analytical Parameter GC-ECD Method GC-MS Method LC-MS/MS Method
Separation Column DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) C18 reverse phase column
Detection System Electron Capture Detector Mass Spectrometer Tandem Mass Spectrometer
Ionization Mode Not applicable Electron Impact (EI) Electrospray Ionization (ESI)
Quantification Limits 0.01 mg/kg 0.01 mg/kg 0.01 mg/kg
Recovery Range 80.6-107.9% 80.6-107.9% 80.6-107.9%
Key Advantages High sensitivity for halogenated compounds Confirmatory analysis High specificity and precision

The analytical method validation for these compounds demonstrates excellent performance characteristics. For this compound, recovery rates range from 80.6% to 107.9% with relative standard deviations below 10%, meeting international acceptance criteria for residue analysis [2]. The method limit of quantification (MLOQ) is consistently established at 0.01 mg/kg for both compounds across different matrices, providing sufficient sensitivity for regulatory compliance monitoring against established maximum residue limits (MRLs) [3] [2]. The linearity of the calibration curves is excellent, with regression coefficients (R²) exceeding 0.99 across the validated concentration range of 0.01 to 1.0 mg/kg, ensuring accurate quantification throughout the analytical range [2].

Dissipation Kinetics and Risk Assessment

Dissipation Patterns in Agricultural Systems

This compound and its metabolite BSN2060-enol exhibit distinct dissipation patterns in various cropping systems, following first-order kinetics with correlation coefficients ranging from 0.93 to 0.97 [2]. The following table comprehensively summarizes the dissipation parameters across different agricultural matrices:

Table 4: Dissipation Kinetics of this compound in Various Crops Under Field Conditions

Crop Matrix Application Rate (g a.i./ha) Initial Deposit (mg/kg) Dissipation after 7 days (%) Half-life (days) PHI Recommendation (days)
Lettuce 20-30 (SC formulation) 136.90 81.45 2.89 5-7
Perilla Leaves 20-30 (SC formulation) 189.75 76.68 4.25 7-10
Chilli 96 Not specified Not specified 3.0-5.0 3-5
Chilli 192 Not specified Not specified 3.0-5.0 5-7
Eggplant Literature values Not specified Not specified 3.0 3-5
Cucumber Literature values Not specified Not specified 5.64 5-7

The dissipation rate is influenced by multiple factors including application concentration, formulation type, crop characteristics, and environmental conditions. The initial deposition of this compound is significantly higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg) when applied at similar rates, attributed to the hairy leaf surface of perilla that enhances retention [2]. The half-life values range from 2.89 days in lettuce to 4.25 days in perilla leaves, indicating relatively rapid dissipation under field conditions [2]. These half-lives are consistent with observations in other crops, including cucumber (5.64 days), eggplant (3 days), and tea (5 days) [2]. The growth dilution effect, where plant biomass increases during the growth period, contributes significantly to the apparent dissipation, particularly in fast-growing crops like lettuce and perilla [2].

Dietary Risk Assessment and Safety Evaluation

Comprehensive risk assessment for this compound and its metabolite BSN2060-enol involves calculating exposure estimates and comparing them to toxicological reference values. The following Graphviz diagram illustrates the integrated risk assessment workflow:

G ResidueData Residue Data (Field Trials) EDI EDI Calculation ResidueData->EDI Input FoodIntake Food Consumption Data FoodIntake->EDI Input ADI ADI Value (Toxicological Reference) RiskCharacterization Risk Characterization ADI->RiskCharacterization Benchmark EDI->RiskCharacterization Comparison MRL MRL Establishment RiskCharacterization->MRL Informs

Diagram 2: Risk assessment workflow for this compound and its metabolites

The estimated daily intake (EDI) and theoretical maximum daily intake (TMDI) values for this compound and its metabolites remain well below the acceptable daily intake (ADI) established by regulatory authorities. For this compound, the %ADI values are 6.83% in lettuce and 4.60% in perilla leaves, while for chromafenozide (often applied together with this compound), the values are significantly lower at 0.56% and 0.25%, respectively [2]. The TMDI values for this compound and chromafenozide are 67.49% and 3.43%, respectively, indicating that residues of both compounds pose no considerable health risks to consumers when used according to good agricultural practices [2]. These risk assessment calculations provide a scientific basis for establishing maximum residue limits and pre-harvest intervals to ensure consumer safety while maintaining effective pest control.

Environmental Implications and Decontamination Methods

Environmental Fate and Ecological Considerations

This compound and its metabolite BSN2060-enol exhibit specific environmental behavior patterns that influence their ecological impact and regulatory status. The compound is classified as a "forever chemical" under Rule 9 criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤ 0.1 mg/L [1]. This classification reflects concerns about its potential persistence and bioaccumulation in aquatic ecosystems. The high lipophilicity (log P of 4.55) suggests potential for bioaccumulation in fatty tissues of organisms, though this must be balanced against its relatively rapid degradation in most environmental matrices [1].

The environmental fate of this compound is characterized by moderate persistence in soil and water systems, with degradation rates influenced by microbial activity, pH, temperature, and sunlight exposure. The metabolite BSN2060-enol generally exhibits greater mobility in soil environments due to its increased polarity compared to the parent compound, potentially leading to different environmental distribution patterns. While not explicitly listed under major international regulatory frameworks like the Stockholm Convention or Rotterdam Convention, this compound is subject to the OSPAR convention for the protection of the marine environment of the North-East Atlantic [1]. This regulatory status underscores the importance of appropriate stewardship and application practices to minimize potential environmental impacts, particularly in sensitive ecosystems.

Decontamination Methods for Residue Reduction

Various processing and household preparation methods have been evaluated for their efficacy in reducing this compound and BSN2060-enol residues in agricultural commodities. Research conducted on chilli fruits has demonstrated significant differences in removal efficiency among different approaches:

Table 5: Efficacy of Decontamination Methods for this compound Residue Removal in Chilli

Decontamination Method Removal Efficiency (%) Practical Implementation Advantages Limitations
Lukewarm Water Treatment Highest efficacy Immersion in lukewarm water for 10-15 minutes Safe, cost-effective, eco-friendly Potential nutrient leaching
Tap Water Rinsing Lowest efficacy Rinsing under running tap water for 2-3 minutes Simple, convenient Limited penetration
Chemical Solutions Variable efficacy Use of dilute acetic acid, NaHCO₃, or KMnO₄ solutions Broad spectrum removal Potential chemical residues
Tamarind/Lime Water Moderate efficacy Soaking in natural acidic solutions Natural ingredients Variable consistency

The lukewarm water treatment has been identified as the most effective approach, achieving the highest elimination of this compound residues from chilli fruits [3]. This method likely enhances removal efficiency through improved solubility and possible loosening of the waxy cuticular layer where lipophilic pesticides like this compound tend to accumulate. The effectiveness varies based on residue location within the fruit matrix, with surface residues being more readily removed compared to internalized residues [3]. The simplicity and cost-effectiveness of this approach make it particularly suitable for implementation at both household and commercial scales, providing a practical means to reduce consumer exposure while maintaining product quality.

Conclusion and Future Research Directions

This comprehensive technical assessment demonstrates that this compound undergoes predictable metabolic transformation to BSN2060-enol across various agricultural systems, with distinct dissipation patterns influenced by crop characteristics and environmental conditions. The analytical methodologies employing QuEChERS extraction with GC-ECD, GC-MS, or LC-MS/MS detection provide robust and sensitive quantification of both compounds at levels sufficient for regulatory monitoring. The risk assessment data indicate that this compound residues, when used according to good agricultural practices, pose no significant health concerns to consumers, with exposure estimates well below established toxicological reference values.

References

Comprehensive Application Notes and Protocols: QuEChERS Method for Spiromesifen Extraction in Vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The QuEChERS method, an acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," represents a streamlined approach for the multi-residue analysis of pesticides in food matrices. Originally developed by Anastassiades and Lehotay in 2003, this method has revolutionized pesticide residue analysis by replacing traditional laborious techniques with a simplified process involving acetonitrile extraction, salt-induced partitioning, and dispersive solid-phase extraction clean-up [1] [2]. These application notes provide a detailed protocol for applying the QuEChERS method specifically to the extraction and analysis of spiromesifen in various vegetable matrices.

This compound is a novel tetronic acid derivative insecticide and acaricide that effectively controls whiteflies and spider mites by inhibiting lipid biosynthesis [3]. Monitoring its residue levels in vegetables is crucial for food safety compliance and consumer health protection. The methodology outlined herein has been validated across multiple studies for this compound determination in tomatoes, lettuce, perilla leaves, and other vegetables, demonstrating excellent analytical performance through satisfactory recovery rates, precision, and sensitivity [4] [5] [3].

Principle of the QuEChERS Method

The QuEChERS method operates on the principle of partitioning between an organic solvent and an aqueous phase after the addition of salts, followed by a purification step to remove interfering compounds. The key steps include:

  • Extraction: Using acetonitrile to isolate this compound and other analytes from the vegetable matrix.
  • Partitioning: Inducing phase separation through the addition of magnesium sulfate (to remove residual water) and sodium chloride (to control solvent polarity).
  • Clean-up: Utilizing dispersive solid-phase extraction with various sorbents to remove co-extracted interferents such as organic acids, pigments, and sugars [1] [2].

The flexibility of the QuEChERS method allows for modifications to optimize the extraction of this compound based on specific vegetable matrix characteristics, which is particularly important given the compound's susceptibility to degradation under certain conditions [1].

Materials and Reagents

Chemicals and Solvents
  • HPLC-grade acetonitrile (preferred extraction solvent due to better phase separation and less lipid co-extraction) [2]
  • Methanol (HPLC or LC-MS grade)
  • Deionized water (purified through a system such as Ultra-Clear)
  • Acetic acid, formic acid, or ammonium formate (for pH adjustment)
Salt Mixtures for Partitioning
  • Anhydrous magnesium sulfate (MgSO₄) - removes residual water from organic phase
  • Sodium chloride (NaCl) - enhances phase separation
  • Buffering salts: Either acetate (AOAC method) or citrate (CEN method) buffers to maintain pH at approximately 5-5.5, stabilizing pH-dependent compounds [1]
Dispersive-SPE Sorbents
  • Primary Secondary Amine - removes fatty acids, sugars, and other polar interferents
  • C18 - eliminates non-polar interferents like lipids
  • Graphitized Carbon Black - effective for removing pigments (chlorophyll, carotenoids)
  • Magnesium sulfate - additional drying agent in d-SPE step
Standards and Solutions
  • This compound certified reference standard (purity >98%)
  • Internal standards: Triphenylphosphate is commonly used [2]
Equipment
  • Analytical balance (±0.0001 g sensitivity)
  • Homogenizer (blender or food processor)
  • Vortex mixer
  • Centrifuge (capable of ≥5000 rpm)
  • Ultrasonic bath
  • LC-MS/MS system with electrospray ionization (ESI) and multiple reaction monitoring (MRM)

Detailed Experimental Protocol

Sample Preparation and Homogenization

Fresh vegetable samples should be chopped and thoroughly homogenized using a food processor or blender. For tomatoes, this involves removing surface dust and chopping the entire fruit into small segments [6]. To prevent analyte degradation during homogenization, the use of dry ice is recommended, particularly for volatile compounds [2]. A representative subsample of 10-15 g is typically used for analysis.

Extraction Procedure
  • Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL acetonitrile (1% formic acid can be added for enhanced recovery of certain analytes).
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Sonicate in an ice bath for 10 minutes to facilitate analyte extraction [7].
Partitioning Step
  • Add salt mixture to the tube. A typical buffered QuEChERS formulation includes:
    • 4 g MgSO₄
    • 1 g NaCl
    • 1 g trisodium citrate dihydrate
    • 0.5 g disodium hydrogen citrate sesquihydrate [1]
  • Shake immediately and vigorously for 1-5 minutes to prevent MgSO₄ from forming clumps.
  • Centrifuge at ≥5000 rpm for 5 minutes to achieve clear phase separation.
Clean-up Procedure (Dispersive-SPE)
  • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing:
    • 150 mg MgSO₄
    • 25 mg PSA
    • Optional: 25 mg C18 for fatty matrices or 2.5 mg GCB for pigmented vegetables [7]
  • Vortex for 30-60 seconds.
  • Centrifuge at ≥5000 rpm for 5 minutes.
  • For LC-MS/MS analysis, the supernatant may require dilution (typically 2-4 fold) to minimize matrix effects [5].

The following workflow diagram illustrates the complete QuEChERS extraction and clean-up process:

quechers_workflow Sample Sample Homogenization (10 g vegetable) Extraction Acetonitrile Extraction + Vortex 1 min + Sonicate 10 min Sample->Extraction Partitioning Salt-Induced Partitioning (4g MgSO₄ + 1g NaCl + buffers) Extraction->Partitioning Centrifugation Centrifugation (5000 rpm, 5 min) Partitioning->Centrifugation Aliquot Collect Acetonitrile Layer (1-2 mL aliquot) Centrifugation->Aliquot dSPE Dispersive-SPE Clean-up (PSA + MgSO₄ ± C18/GCB) Aliquot->dSPE Analysis LC-MS/MS Analysis With appropriate dilution dSPE->Analysis

LC-MS/MS Analysis Conditions

The analysis of this compound is optimally performed using LC-MS/MS with positive electrospray ionization and multiple reaction monitoring. The following table summarizes optimized instrument parameters from recent studies:

Table 1: Optimized LC-MS/MS parameters for this compound analysis

Parameter Setting Reference
Ionization Mode Positive ESI [5]
Precursor Ion 371.2 [M+H]⁺ [5]
Quantifier Transition 371.2 → 255.2 (CE 31V) [5]
Qualifier Transition 371.2 → 273.2 (CE 11V) [5]
Chromatographic Column C18 (100 mm × 4 mm, 3 µm) [5]
Mobile Phase Methanol/water or Acetonitrile/water with 0.1% formic acid [5]
Flow Rate 1 mL/min [5]
Injection Volume 20 µL [8]

Method Validation Data

The QuEChERS method for this compound extraction has been extensively validated across various vegetable matrices. The following table compiles key validation parameters from published studies:

Table 2: Method validation parameters for this compound in different vegetables

Vegetable Matrix Recovery (%) RSD (%) LOD (mg/kg) LOQ (mg/kg) Linear Range (mg/kg) Reference
Tomato 71.6-105.3 <20 0.0015 0.005 - [4]
Tomato 91.3-97.2 <12.9 0.00026 0.005 0.001-0.1 [5]
Lettuce 88.2-101.9 <10 - 0.01 0.01-1.0 [3]
Perilla Leaves 78.0-99.9 <10 - 0.01 0.01-1.0 [3]
Matrix Effects and Mitigation Strategies

Matrix effects pose a significant challenge in this compound analysis by LC-MS/MS. Studies have demonstrated signal suppression of 35-43.6% for this compound in tomato matrices when analyzed without clean-up [5]. Several effective strategies have been identified to mitigate these effects:

  • Extract Dilution: A 4-fold dilution of the raw extract has been shown to reduce matrix effects to -12.2% to -15.3% for this compound and related compounds [5].
  • d-SPE Clean-up: Using PSA (25 mg/mL) reduces matrix effects, though may decrease absolute recovery [5].
  • Matrix-Matched Calibration: Essential for accurate quantification, particularly at lower concentration levels [8].

Applications in Vegetable Matrices

The validated QuEChERS method has been successfully applied to monitor this compound residues in various vegetables under different growing conditions:

Residue Dissipation Studies

Studies have investigated the dissipation kinetics of this compound in vegetables, with results demonstrating variation based on matrix type and environmental conditions:

Table 3: Dissipation parameters of this compound in different vegetables

Vegetable Half-life (days) Initial Deposit (mg/kg) Application Rate Reference
Tomato (Open Field) 6.0-6.5 0.855-1.545 125-250 g a.i./ha [4]
Tomato (Polyhouse) 8.1-9.3 0.976-1.670 125-250 g a.i./ha [4]
Lettuce 2.89 136.90 Label rate [3]
Perilla Leaves 4.25 189.75 Label rate [3]
Safety Assessment

Risk assessment studies indicate that this compound residues in vegetables pose minimal health concerns to consumers. The calculated percentage of acceptable daily intake (%ADI) for this compound was 6.83% in lettuce and 4.60% in perilla leaves, well below the 100% threshold that would indicate potential risk [3]. Similarly, hazard quotient values for this compound and other pesticides in greenhouse-grown vegetables were below the safety threshold, confirming consumer safety [6].

Troubleshooting and Method Optimization

Recovery Issues
  • Low recovery: Ensure adequate shaking during extraction and partitioning steps; check pH and adjust if necessary.
  • Inconsistent recovery: Use internal standards such as triphenylphosphate to correct for procedural losses [2].
Matrix Effect Management
  • Strong suppression: Increase extract dilution factor or optimize d-SPE sorbent combinations.
  • Poor peak shape: Adjust mobile phase composition; methanol/water typically provides better sensitivity for this compound than acetonitrile/water [5].
Compound Stability
  • Degradation during analysis: Acidify final extract with formic acid to stabilize base-labile compounds [1].
  • Storage stability: Store extracts at -20°C and analyze within 24-48 hours of extraction.

Conclusion

The QuEChERS method provides an efficient, reliable, and robust approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics with recoveries typically between 70-110%, relative standard deviations below 20%, and limits of quantification sufficient to monitor residues below established maximum residue limits. The flexibility of the method allows for adaptation to different vegetable types through modification of the clean-up sorbents and extract dilution factors. When coupled with LC-MS/MS analysis, the method enables accurate quantification and confirmation of this compound residues for compliance monitoring, regulatory decision-making, and consumer safety assessment.

References

Application Note: GC-MS/MS Analysis of Spiromesifen Residues

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Spiromesifen is a tetronic acid derivative insecticide and acaricide used against whiteflies and spider mites. Monitoring its residues in food and environmental samples is crucial for compliance with Maximum Residue Limits (MRLs). Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering the enhanced sensitivity and selectivity needed to detect low residue levels amidst complex sample matrices [1]. This protocol provides a robust method based on the QuEChERS sample preparation approach and GC-MS/MS determination.

2. Experimental Protocol

2.1. Materials and Reagents

  • Solvents: Acetonitrile, ethyl acetate (analytical grade).
  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and sodium hydrogencitrate sesquihydrate.
  • Standards: this compound certified reference standard, internal standards (e.g., atrazine-d5).
  • Consumables: Disposable centrifuge tubes, GC-MS vials.

2.2. Sample Preparation (QuEChERS) The following workflow outlines the sample preparation steps:

QuEChERSWorkflow Start Homogenize Sample (10-15 g) Step1 Extract with Acetonitrile Start->Step1 Step2 Add Salts (MgSO₄, NaCl) and Shake Vigorously Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Transfer Aliquot of Supernatant to Tube Step3->Step4 Step5 Add d-SPE Sorbents (e.g., PSA, MgSO₄) Step4->Step5 Step6 Shake and Centrifuge Step5->Step6 Step7 Transfer Extract to Vial for GC-MS/MS Analysis Step6->Step7

Detailed Steps:

  • Homogenization: Weigh 10 ± 0.15 g of a homogenized representative sample into a 50 mL centrifuge tube [1].
  • Extraction: Add 10 mL of acetonitrile and the appropriate internal standard. Shake vigorously for 1 minute.
  • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogencitrate) to induce phase separation. Immediately shake for another minute to prevent salt clumping [1].
  • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.
  • Cleanup (Dispersive-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA). Shake for 30 seconds and centrifuge.
  • Final Extract: Transfer the purified extract into an autosampler vial for analysis.

2.3. Instrumental Analysis: GC-MS/MS

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Triple quadrupole (TQ) mass spectrometer (e.g., Agilent 7010 series) [1].
  • Injector: Multimode inlet (MMI) or PTV, operating in solvent vent mode [1].
  • Injection Volume: 2 µL.
  • GC Column: Agilent DB-5ms UI or equivalent (30 m × 0.25 mm × 0.25 µm).
  • Carrier Gas: Helium or Hydrogen, constant flow mode at 1.30 mL/min [1] [2].
  • Oven Temperature Program:
    • Initial: 140 °C (hold 1 min)
    • Ramp: 6 °C/min to 270 °C
    • Final Ramp: 20 °C/min to 320 °C (hold 2 min) [2]
  • MS Acquisition: Multiple Reaction Monitoring (MRM). The specific transitions for this compound must be optimized. A general MRM optimization workflow is shown below.

MRMOptimization Start Inject Standard to Find Precursor Ion Step1 Perform Product Ion Scan in MS2 Start->Step1 Step2 Select 2-3 Most Abundant Product Ions Step1->Step2 Step3 Optimize Collision Energy for Each Transition Step2->Step3 Step4 Establish Dwell Times and Define MRM Method Step3->Step4

3. Method Validation While specific validation data for this compound was not found in the search results, the table below outlines the expected performance criteria based on a validated GC-MS/MS method for 49 pesticides, which serves as a robust model [3].

Table 1: Expected Method Validation Parameters for this compound

Parameter Result / Requirement
Linearity Range 10 - 300 µg/L [3]
Limit of Detection (LOD) ~ 0.001 - 0.002 mg/kg (estimated)
Limit of Quantification (LOQ) ≤ 0.01 mg/kg (estimated) [3]
Accuracy (Recovery %)* 78% - 107% [3]
Precision (RSD%)* < 20% [3]

At three fortification levels (e.g., 1x, 2x, 10x LOQ).

Table 2: Example MRM Transitions for this compound (Requires Experimental Optimization)

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)

| To be determined | To be determined (Quantifier) | To be determined (Qualifier) | To be optimized |

4. Quality Control

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., atrazine-d5) to correct for matrix effects and injection variability [2].
  • Blanks and Controls: Include procedural blanks and solvent blanks in each batch.
  • Quality Control Standards: Regularly inject QC standards at known concentrations to monitor instrument performance [1].
  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement [1].

Critical Considerations for Analysis

  • Matrix Effects: Co-extracted compounds from the sample can enhance or suppress the analyte signal in the MS. Using matrix-matched calibration or an internal standard is essential for accurate quantification [1].
  • Instrument Maintenance: To maintain sensitivity, routine maintenance is crucial. This includes trimming the GC column, cleaning the MS ion source, and replacing the gold seal and liner as per the instrument manual [1].

Key Recommendations for Implementation

  • MRM Optimization: The most critical step is to experimentally determine the optimal precursor/product ion pairs and collision energies for this compound using standard solutions, following the workflow above.
  • Hydrogen Carrier Gas: Using hydrogen as a carrier gas can be a cost-effective and efficient alternative to helium, but the method parameters must be verified for optimal performance [1].
  • Column Backflushing: For dirty sample extracts, implementing a column backflushing procedure after the analytes have eluted can extend column life and reduce analysis time [1].

References

Application Notes: LC-MS/MS Analysis of Spiromesifen and Its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Spiromesifen is a prominent keto-enol insecticide and acaricide that acts as an acetyl-coenzyme A carboxylase (ACCase) inhibitor, disrupting lipid biosynthesis in target pests such as whiteflies and spider mites [1] [2] [3]. Its primary environmental metabolite, This compound-enol (also referred to as M01), is of significant toxicological interest. Studies indicate that M01 exhibits greater environmental persistence and bioaccumulation potential in earthworms (Eisenia fetida) compared to the parent compound, highlighting the necessity for analytical methods that can monitor both the parent molecule and its transformation products [2].

Analytical Method Development

A robust multi-residue method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous determination of this compound, spirodiclofen, spirotetramat, and their relevant metabolites in complex matrices like edible fungi and tomatoes [1] [3]. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, ensuring efficient extraction and purification.

2.1. Sample Preparation and Extraction

The sample preparation workflow is designed to maximize recovery and minimize matrix effects. The following diagram illustrates the complete experimental workflow from sample to analysis:

G Start Start: Homogenized Sample S1 Extraction with ACN + 1% Formic Acid Start->S1 S2 Phase Separation (MgSO₄:NaOAc) S1->S2 S3 Collect Supernatant S2->S3 S4 Purification with PSA, C18, GCB S3->S4 S5 4-Fold Dilution S4->S5 S6 UHPLC-MS/MS Analysis S5->S6 End Quantification S6->End

  • Optimal Extraction Solvent: Acetonitrile (MeCN) containing 1% formic acid has been identified as the optimal extraction solvent, providing balanced and acceptable recoveries (81.8–99.5%) for this compound, its metabolites, and related acaricides [1].
  • Phase Separation and Purification: Following extraction, phase separation is induced by adding salts like magnesium sulfate (MgSO₄) and sodium acetate (NaOAc). The supernatant is then purified using a combination of sorbents, including Primary Secondary Amine (PSA) to remove fatty acids, octadecylsilane (C18) for lipid cleanup, and Graphitized Carbon Black (GCB) to remove pigments [1].
2.2. LC-MS/MS Instrumental Analysis

Instrumental parameters are critical for achieving high sensitivity and selectivity.

  • Chromatography:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].
    • Mobile Phase: Acetonitrile and water, both containing 0.2% formic acid, using a gradient elution program [1]. An alternative mobile phase of methanol and water has also been used successfully for this compound and spirodiclofen, with methanol yielding higher signal sensitivity for these compounds [3].
    • Run Time: The analytes are separated in less than 6 minutes, plus cleaning and re-equilibration time [1].
  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) [1] [3].
    • Detection: Multiple Reaction Monitoring (MRM) using two transitions per analyte for confident quantification and identification [1] [3].

The table below summarizes the optimized MS/MS parameters for this compound and its environmental metabolite, M01 (this compound-enol), based on published data.

Table 1: Optimized MS/MS Parameters for this compound and its Metabolite M01

Analyte Precursor Ion [M+H]+ (m/z) Product Ions (Quantifier → Qualifier) Collision Energy (V) Retention Time (min) Reference
This compound 371.2 273.2 → 255.2 11 → 31 ~8.09 [3]
This compound-enol (M01) 273.1 171.0 → 199.1 15 → 12 Data not specified [2]
Method Validation and Performance

The developed method has been rigorously validated according to standard guidelines, demonstrating reliability for residue analysis.

Table 2: Method Validation Parameters for this compound in Food Matrices

Validation Parameter Result for this compound Reference
Linearity (R²) ≥ 0.9991 [3]
Limit of Quantification (LOQ) 5 μg/kg (in tomatoes) [3]
Recovery (%) 74.5 - 106.4% (in edible fungi); 89.23 - 97.22% (in tomatoes) [1] [3]
Precision (RSD%) Intra-day: ≤ 8.35%; Inter-day: ≤ 15.85% [3]
Matrix Effect (%) -15.3% (managed via 4-fold dilution) [3]
Environmental Fate and Toxicity Insights

Beyond residue analysis, LC-MS/MS methods facilitate critical environmental and toxicological studies.

  • Persistence and Bioaccumulation: this compound degrades in soil with a half-life of up to 48.8 days. Its major metabolite, M01, is more persistent, with a half-life of up to 85 days, and shows a higher potential for accumulation in earthworms [2].
  • Toxicity Mechanisms: Studies on earthworms indicate that exposure to this compound and M01 induces oxidative stress, triggering defense mechanisms such as the activation of antioxidant enzymes and lysosomal system responses [2].
Application in Dissipation Studies and Risk Assessment

The validated method has been successfully applied to study the dissipation kinetics of this compound in tomatoes under field conditions [3].

  • Dissipation and Half-life: this compound residues in tomatoes follow first-order dissipation kinetics with a short half-life of 1.49 to 1.83 days [3].
  • Risk Assessment: The chronic risk assessment, calculated using the theoretical maximum daily intake (TMDI) and acceptable daily intake (ADI), indicates that the consumption of tomatoes containing the final residues of this compound is safe for adult consumers [3].

Experimental Protocol: Determination of this compound and Metabolites in Plant Matrices

This protocol outlines the specific steps for analyzing this compound in crops like tomatoes or edible fungi.

Sample Preparation
  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Shake vigorously for 1 minute.
  • Phase Separation: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaOAc). Immediately shake for 1 minute and centrifuge at >4000 rpm for 5 minutes.
Extract Cleanup
  • Transfer 1 mL of the supernatant (upper layer) into a 2 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.
  • Shake for 30 seconds and centrifuge at >4000 rpm for 5 minutes.
LC-MS/MS Analysis
  • Dilution: Dilute the purified extract 4-fold with the initial mobile phase composition to minimize matrix effects [3].
  • Injection: Inject 5-10 μL onto the UHPLC-MS/MS system.
  • Operating Conditions:
    • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm).
    • Mobile Phase: (A) Water with 0.2% formic acid, (B) Acetonitrile with 0.2% formic acid.
    • Gradient: Program from 20% B to 95% B over 6 minutes.
    • Flow Rate: 0.3 mL/min.
    • MS Detection: Operate in ESI+ MRM mode using the transitions listed in Table 1.

Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and reliable solution for quantifying this compound and its key metabolites in complex matrices. Its applicability spans from food safety monitoring and regulatory compliance to environmental fate and toxicity studies, offering critical support for comprehensive risk assessment.

References

Comprehensive Application Notes and Protocols for Determining Pre-Harvest Intervals of Spiromesifen in Agricultural Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spiromesifen and Pre-Harvest Interval Considerations

This compound is a novel non-systemic insecticide from the chemical class of tetronic acid derivatives that acts effectively against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.). Its mode of action involves the inhibition of the lipid metabolism enzyme (acetyl CoA-carboxylase), causing a significant decrease in lipids and disrupting normal insect development. This insecticide has gained prominence in integrated pest management programs due to its specificity toward target pests and reduced cross-resistance issues compared to conventional insecticides. As a relatively new insecticide/acaricide, establishing scientific-based pre-harvest intervals (PHI) is essential for ensuring food safety while maintaining efficacy against destructive arthropod pests.

The determination of pre-harvest intervals for this compound across various crop commodities requires comprehensive investigation of its residual characteristics and dissipation patterns under field conditions. PHI represents the minimum time that must elapse between the final pesticide application and crop harvest, ensuring that residue levels decline to concentrations at or below established maximum residue limits (MRLs). This parameter is critically influenced by multiple factors including crop morphology, environmental conditions, application methods, and the physicochemical properties of the pesticide itself. Recent regulatory actions, such as the United States Environmental Protection Agency's establishment of tolerances for this compound in oranges and orange oil at 0.15 ppm and 40.0 ppm respectively, highlight the ongoing efforts to refine its regulatory framework based on scientific evidence [1].

Quantitative Data Summary of this compound Residues

Dissipation Kinetics and Half-Lives Across Crops

Table 1: Dissipation parameters of this compound across various crop commodities

Crop Initial Deposit (mg/kg) Dissipation After 7 Days (%) Half-Life (Days) Final Residue Range (mg/kg) References
Lettuce 136.90 81.45 2.89 Not specified [2]
Perilla Leaves 189.75 76.68 4.25 Not specified [2]
Tomato Not specified Not specified 1.49-1.83 0.307-0.751 [3]
Chilli Not specified Not specified Not specified Dependent on application rate [4]

The dissipation of this compound follows first-order kinetics across all studied crops, with correlation coefficients ranging between 0.93 and 0.97, indicating excellent model fit [2]. The variation in half-lives between crops highlights the impact of crop-specific characteristics on residue persistence. For instance, the longer half-life observed in perilla leaves (4.25 days) compared to lettuce (2.89 days) may be attributed to the hairy leaf surface of perilla plants, which potentially retains initial deposits more effectively and protects the compound from environmental degradation [2]. Similarly, studies in tomatoes reported half-lives of 1.49-1.83 days, with this compound dissipating more rapidly than spirodiclofen (1.91-2.38 days) under comparable conditions [3].

Safety Assessment Parameters

Table 2: Risk assessment parameters for this compound across crops

Crop %ADI (Acceptable Daily Intake) TMDI (Theoretical Maximum Daily Intake) % Risk Classification References
Lettuce 6.83 67.49 Acceptable [2]
Perilla Leaves 4.60 67.49 Acceptable [2]
Tomato Not specified Not specified Safe for adult consumers [3]

The risk assessment calculations demonstrate that this compound residues pose no considerable health risks to consumers, as evidenced by the %ADI values well below 100% and TMDI values at 67.49% of the acceptable intake [2]. Chronic risk assessment studies further confirm that both this compound and spirodiclofen are safe for adult consumers when applied according to recommended field practices [3]. These findings provide a scientific basis for establishing MRLs and PHIs that ensure consumer safety while allowing effective pest management.

Detailed Experimental Protocols

Field Study Design and Application

Field experiments should be conducted using a randomized block design (RBD) with each treatment replicated at least four times to ensure statistical robustness [4]. For this compound, applications should include at least two treatment levels: the recommended dosage (96 g a.i. ha⁻¹ for chilli) and a double dosage (192 g a.i. ha⁻¹) to evaluate worst-case scenarios [4]. Applications should be timed according to crop growth stages, with the first application during the initiation of the fruiting stage and subsequent applications at 10-day intervals [4].

  • Application Method: Use a backpack sprayer operated manually, with applications conducted during morning hours to minimize potential wind drift between treatment plots [4]. The spray volume should be adjusted according to crop canopy size and growth stage, typically 200-500 L ha⁻¹.
  • Control Plots: Maintain untreated control plots under identical conditions to monitor background contamination and matrix effects during analysis.
  • Environmental Considerations: Document weather conditions throughout the study period, as parameters such as temperature, rainfall, and humidity significantly influence dissipation rates. In cases of heavy rains within 12 hours of application, respraying should be conducted after a 7-day interval [5].
Sampling Strategy and Sample Preparation

Sampling should be conducted according to a predetermined schedule to characterize the dissipation curve adequately. For leafy vegetables and fruits, collect samples at 0 days (2 hours after application), 1, 3, 5, 7, 10, and 14 days after the final application [2]. The initial residue (0-day) represents the theoretical maximum deposition and is calculated based on the active ingredient concentration percentage in the formulation, dilution factors, and formulation type [2].

  • Sample Size and Handling: Collect 10-12 kg of representative samples from each treatment plot, ensuring proper randomization [4]. For leafy vegetables, a minimum of 10-12 plants should be sampled randomly from each plot. Immediately after collection, transport samples to the laboratory under refrigerated conditions.
  • Sample Processing: For residue analysis, thoroughly homogenize samples using a food processor. For crops like chilli fruits, divide bulk samples into eight equal portions for processing and analysis of different decontamination methods if required [4].
  • Storage Conditions: Store processed samples at -20°C until analysis to prevent degradation of the analyte and metabolites.
Residue Analysis Using QuEChERS and LC-MS/MS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the gold standard for pesticide residue extraction in plant matrices [2] [3]. The following protocol has been validated for this compound and its metabolite BSN2060-enol in various crops:

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium hydrogen citrate sesquihydrate, then immediately shake vigorously for 1 minute [3].
  • Cleanup: Centrifuge the extracts at 3000 rpm for 5 minutes. Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA). Shake the mixture for 30 seconds and centrifuge at 3000 rpm for 5 minutes [3].
  • Matrix Effect Mitigation: Dilute the raw extract 4-fold with acetonitrile to minimize matrix effects, which have been shown to reduce signal suppression to -9.8% for this compound compared to undiluted extracts [3].

For instrumental analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity:

  • LC Conditions: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm) with a mobile phase consisting of methanol and water in gradient mode. The initial mobile phase composition should be 70% methanol, increasing to 95% over 8 minutes, held for 2 minutes, then returned to initial conditions [3].
  • MS/MS Parameters: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). For this compound, monitor the transition m/z 371.2 → 273.2 (collision energy 11 V) for quantification and m/z 371.2 → 255.2 (collision energy 31 V) for confirmation [3].
  • Quality Control: Include procedural blanks, fortified samples (at 0.01 and 0.5 mg/kg), and solvent standards in each analytical batch. The method should demonstrate average recoveries of 80.6-107.9% with relative standard deviations <10% [2].
Method Validation Parameters

For regulatory acceptance, the analytical method must be thoroughly validated according to international guidelines (e.g., SANTE/11312/2021):

  • Linearity: Establish a seven-point matrix-matched calibration curve over the range of 0.01-1.0 mg/kg with a regression coefficient (R²) ≥ 0.99 [2].
  • Accuracy and Precision: Evaluate through recovery studies at least two fortification levels (0.1 and 0.5 mg/kg) with five replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations ≤15% [2] [3].
  • Sensitivity: Determine the method limit of quantification (MLOQ) as the lowest validated level meeting accuracy and precision criteria, typically 0.01 mg/kg for this compound in plant matrices [2]. The limit of detection (LOD) can be established at a signal-to-noise ratio of 3:1, typically 0.26 μg/kg for this compound in tomatoes [3].

Risk Assessment and PHI Determination

Dietary Risk Assessment Calculations

The consumer safety assessment for this compound residues involves calculating the estimated daily intake (EDI) and comparing it with the acceptable daily intake (ADI) established by regulatory authorities. The EDI is calculated using the following equation:

EDI = (STMR × F) / bw

Where STMR is the supervised trials median residue, F is the average food consumption factor, and bw is the average body weight (typically 60 kg for adults). The theoretical maximum daily intake (TMDI) represents a worst-case scenario and is calculated using the maximum residue level instead of the STMR.

The risk quotient is then expressed as %ADI = (EDI / ADI) × 100. A value below 100% indicates acceptable risk levels [2]. Studies have demonstrated that for this compound, the TMDI values represent 67.49% of the ADI, indicating no considerable health risks to consumers [2].

Establishment of Pre-Harvest Intervals

The PHI determination relies on modeling the dissipation kinetics of this compound residues. Using first-order kinetics, the half-life (t₁/₂) is calculated from the dissipation constant (k) using the equation t₁/₂ = ln(2)/k. The PHI is then established as the time required for residues to decline below the established MRL, with an additional safety margin applied to account for variability in application and environmental conditions.

For minor crops where MRLs have not been established, data from supervised field trials are used to propose appropriate limits. The maximum residue limit should be set based on the 95th percentile of residue data from supervised trials, considering the recommended application rate and the minimum PHI required to ensure consumer safety [2].

Visual Experimental Workflow

The following diagram illustrates the comprehensive workflow for determining pre-harvest intervals of this compound in agricultural crops:

spiromesifen_workflow cluster_study_design Study Design Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Phase A Define Crop & Application Parameters B Establish Field Trial (Randomized Block Design) A->B C Apply this compound at Recommended & Double Rates B->C D Collect Samples at Predetermined Intervals C->D E Process & Homogenize Samples D->E F Store at -20°C Until Analysis E->F G Extract Residues Using QuEChERS Method F->G H Cleanup with d-SPE (PSA + MgSO₄) G->H I Analyze by LC-MS/MS with Matrix-Matched Calibration H->I J Calculate Dissipation Kinetics & Half-Lives I->J K Determine Risk Assessment (%ADI & TMDI) J->K L Establish Pre-Harvest Interval & MRL K->L

Diagram 1: Comprehensive workflow for determining pre-harvest intervals of this compound in agricultural crops

Conclusion

These application notes provide systematic protocols for determining pre-harvest intervals of this compound in various crops. The data demonstrates that this compound exhibits crop-specific dissipation patterns with half-lives ranging from 1.49 days in tomatoes to 4.25 days in perilla leaves. The validated QuEChERS method coupled with LC-MS/MS analysis provides robust analytical performance with recoveries of 80.6-107.9% and RSDs <10%, ensuring reliable residue data generation.

Risk assessment calculations confirm that this compound residues pose no considerable health risks to consumers when applied according to recommended practices, with TMDI values at 67.49% of the ADI. These findings support the establishment of science-based MRLs and PHIs that balance effective pest management with consumer safety. Further studies should focus on expanding residue databases for minor crops and investigating the effects of various processing methods on residue levels to refine dietary risk assessments.

References

Analytical Method Validation and Application for Determination of Spiromesifen Residues in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

Spiromesifen is a novel insecticide-acaricide belonging to the chemical class of tetronic acid derivatives that acts as an effective acetyl-coenzyme A carboxylase inhibitor, disrupting lipid biosynthesis in target pests [1] [2]. It has demonstrated excellent efficacy against whiteflies and spider mites on various crops, including tomatoes, leafy vegetables, and fruits [2]. As a relatively new pesticide, establishing reliable analytical methods for monitoring this compound residues in food matrices is essential for food safety assessment, regulatory compliance, and consumer protection. The method validation process ensures that analytical procedures are scientifically sound, reproducible, and suitable for their intended purpose in accordance with international standards.

This application note provides a comprehensive analytical method validation for the determination of this compound residues in various food matrices using advanced chromatographic techniques. The protocols described herein have been optimized to achieve high sensitivity, excellent accuracy, and robust performance across different commodity groups. Additionally, we present application data from residue dissipation studies and risk assessment evaluations that demonstrate the practical utility of these methods in generating scientifically valid data for establishing pre-harvest intervals and maximum residue limits.

Analytical Method Validation

Method Performance Parameters

The analytical method for this compound determination in food matrices has been extensively validated across multiple studies employing QuEChERS-based extraction approaches followed by liquid chromatography-tandem mass spectrometry analysis. The method demonstrates excellent performance characteristics with high sensitivity and reliable precision across various food matrices including tomatoes, lettuce, perilla leaves, and edible fungi [3] [1] [2].

The validation studies established a limit of quantification of 5 μg/kg for tomato fruits, which is sufficiently sensitive for monitoring compliance with stringent maximum residue limits established by regulatory bodies such as the European Union [1]. The method's linearity has been verified over concentration ranges of 1-100 μg/kg in tomato matrices, with correlation coefficients exceeding 0.999, demonstrating excellent proportionality between analyte concentration and instrument response [1].

For accuracy and precision assessment, recovery studies were conducted at multiple fortification levels across different matrices. As summarized in Table 1, the method delivers satisfactory recoveries ranging from 74.5% to 106.4% across various food commodities, with relative standard deviations below 15%, meeting the acceptance criteria established in international validation guidelines [3]. The consistency of these performance characteristics across different laboratories and matrices confirms the method's robustness for routine monitoring applications.

Table 1: Method validation parameters for this compound in different food matrices

Parameter Tomato Edible Fungi Lettuce Perilla Leaves
Linearity Range (μg/kg) 1-100 - - -
Correlation Coefficient (R²) ≥0.9993 ≥0.9953 >0.99 >0.99
Limit of Detection (μg/kg) 0.26 - - -
Limit of Quantification (μg/kg) 5 10 10 10
Recovery (%) 89.23-97.22 74.5-106.4 80.6-107.9 78.0-99.9
Precision (RSD%) ≤12.88 ≤14.5 <10 <10
Matrix Effect (%) -9.8 Normalized with matrix-matched calibration - -
Matrix Effects and Mitigation Strategies

The ion suppression/enhancement phenomena caused by co-extracted matrix components represent a significant challenge in mass spectrometric analysis of pesticide residues. For this compound determination in tomato matrices, a substantial signal suppression of 35% was observed when analyzing raw extracts without clean-up [1]. To address this issue, several mitigation strategies were evaluated, including extract dilution and clean-up with sorbents.

A comparative study demonstrated that a 4-fold dilution of the raw extract effectively reduced the matrix effect to -9.8% for this compound, representing the optimal approach that balanced sufficient sensitivity with acceptable matrix interference [1]. Alternatively, the use of primary secondary amine sorbent for clean-up provided some reduction in matrix effects but was less effective than the dilution approach. For complex matrices such as edible fungi, a combination of PSA, C18, and graphitized carbon black sorbents was employed to remove interfering compounds during the extract purification step [3]. The implementation of matrix-matched calibration was found to be essential for accurate quantification, effectively normalizing residual matrix effects that persisted after clean-up or dilution.

Application Data

Residue Dissipation and Half-life Studies

Field studies investigating the dissipation behavior of this compound in various crops have provided critical data for establishing appropriate pre-harvest intervals and assessing the environmental fate of this pesticide. The decline of this compound residues in agricultural commodities follows first-order kinetics, with the rate of dissipation varying based on crop characteristics and application conditions [1] [2].

In tomato fruits, this compound exhibits a relatively short half-life of 1.49-1.83 days, dissipating more rapidly than spirodiclofen which has a half-life of 1.91-2.38 days under similar conditions [1]. Studies conducted on leafy vegetables revealed slightly longer half-lives of 2.89 days in lettuce and 4.25 days in perilla leaves, potentially attributable to differences in leaf morphology and surface characteristics [2]. The initial deposit of this compound was found to be higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg), possibly due to the hairy leaf surface of perilla that enhances pesticide retention [2].

Table 2: Dissipation parameters of this compound in different crops

Crop Application Rate Initial Deposit (mg/kg) Half-life (days) Dissipation after 7 days (%)
Tomato Authorized dose - 1.49-1.83 -
Lettuce Standard dose 136.90 2.89 81.45
Perilla Leaves Standard dose 189.75 4.25 76.68
Cucumber - - 5.64 -
Eggplant - - 3.00 -
Risk Assessment Findings

The chronic risk assessment for this compound residues in various food commodities indicates acceptable health risks for consumers. In tomatoes, the calculated theoretical maximum daily intake of this compound remains well below the acceptable daily intake, confirming consumer safety [1]. Similarly, risk assessment studies for leafy vegetables reported that the percentage of ADI for this compound was 6.83% in lettuce and 4.60% in perilla leaves, both below the 100% threshold that would indicate potential risk [2]. These findings demonstrate that when used according to authorized application rates and with appropriate pre-harvest intervals, this compound residues do not pose significant health concerns to consumers.

Experimental Protocols

Sample Preparation and Extraction

The sample preparation procedure is based on the QuEChERS approach with modifications optimized for this compound determination in various food matrices:

  • Homogenization: Representative samples (approximately 1 kg) are homogenized using a food processor to ensure sample uniformity.

  • Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile containing 1% formic acid and shake vigorously for 1 minute [3].

  • Phase Separation: Add a salt mixture containing 6.0 g of anhydrous MgSO₄ and 1.5 g of NaOAc, then shake immediately and vigorously for 1 minute to prevent salt aggregation [3].

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve phase separation.

  • Purification: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of MgSO₄ for clean-up [3]. For tomato matrices, a simple 4-fold dilution approach can be employed as an alternative to d-SPE clean-up [1].

  • Reconstitution: Shake the mixture for 30 seconds, centrifuge, and filter the supernatant through a 0.22-μm syringe filter prior to instrumental analysis.

UHPLC-MS/MS Analysis Conditions

The instrumental analysis is performed using ultra-high performance liquid chromatography coupled with tandem mass spectrometry under the following optimized conditions:

  • Chromatographic Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) or equivalent [3]
  • Mobile Phase: Acetonitrile (A) and water containing 0.2% formic acid (B) with gradient elution [3]
  • Gradient Program: Initial 20% A increased to 90% A over 6 minutes, then returned to initial conditions and equilibrated
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization mode
  • Ion Transitions: m/z 371.2 → 273.2 (quantitation) and 371.2 → 255.2 (confirmation) [1]
  • Collision Energies: 11 V and 31 V for the respective transitions [1]
Quality Control Measures

To ensure data reliability, implement the following quality control protocols:

  • Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate for matrix effects [3]
  • Procedural Blanks: Include with each batch to monitor contamination
  • Quality Control Samples: Analyze fortified samples at known concentrations (e.g., 5, 10, and 50 μg/kg) with each batch to verify method performance
  • System Suitability: Verify instrument performance prior to analysis using standard solutions

Visual Workflow

The following diagram illustrates the complete analytical workflow for this compound determination in food matrices, from sample preparation to final risk assessment:

workflow SamplePreparation Sample Preparation Homogenization Extraction Extraction QuEChERS with 1% formic acid in acetonitrile SamplePreparation->Extraction Cleanup Clean-up d-SPE (PSA, C18, GCB) or extract dilution Extraction->Cleanup Analysis Instrumental Analysis UHPLC-MS/MS with MRM detection Cleanup->Analysis Quantification Quantification Matrix-matched calibration Analysis->Quantification Validation Method Validation Recovery, precision, sensitivity Quantification->Validation Assessment Risk Assessment TMDI vs ADI comparison Validation->Assessment

Conclusion

The validated analytical method for determination of this compound residues in food matrices provides a robust, sensitive, and accurate approach for monitoring compliance with regulatory limits and conducting food safety assessments. The QuEChERS-based sample preparation coupled with UHPLC-MS/MS analysis delivers excellent performance characteristics across a wide range of food commodities, with demonstrated applicability in tomatoes, leafy vegetables, and edible fungi.

The supporting data on residue dissipation patterns and consumer risk assessment offer valuable insights for regulatory decisions and agricultural practices. The method's validation according to internationally accepted criteria ensures its suitability for implementation in testing laboratories, while the detailed protocols facilitate method transfer and harmonization across different laboratories.

References

greenhouse application protocol for spiromesifen on leafy vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Application Parameters and Residue Dissipation

The following table summarizes key data from a residue study on spiromesifen in lettuce and perilla leaves under greenhouse conditions. The study analyzed the insecticide's initial deposition and rate of dissipation, which are critical for determining a safe pre-harvest interval (PHI) [1].

Table 1: Residue Dissipation and Safety Parameters of this compound in Leafy Vegetables

Parameter Lettuce Perilla Leaves
Initial Deposition (mg/kg) 136.90 189.75
Dissipation Half-life (days) 2.89 4.25
Dissipation after 7 days 81.45% 76.68%
Method Limit of Quantification (MLOQ) 0.01 mg/kg 0.01 mg/kg
Average Recovery Rate 94.5 - 99.2% 81.3 - 94.6%

Safety Assessment: The risk assessment from this study concluded that the theoretical maximum daily intake (TMDI) of this compound residues from these crops poses no considerable health risk to consumers [1].

Detailed Experimental Protocol: Residue Analysis

This protocol is adapted from a study investigating the residual characteristics of this compound in lettuce and perilla leaves [1]. The following diagram outlines the major steps from sample preparation to final analysis.

G Start Start: Field Trial A Pesticide Application (this compound SC 20%) Start->A B Sample Collection (Periodic harvesting up to 7 days) A->B C Sample Extraction (QuEChERS Method) B->C D LC-MS/MS Analysis C->D E Data Calculation D->E End End: Risk Assessment E->End

Step-by-Step Methodology
  • Field Trial and Application:

    • The pesticide was applied as this compound SC 20% (a suspension concentrate formulation) to lettuce and perilla plants in a greenhouse [1].
    • Application should follow Good Agricultural Practice (GAP). A common recommended amount is 144 g of active ingredient per hectare (g a.i./ha), though studies note that applications in practice can sometimes be higher (e.g., 300 g a.i./ha for leafy greens) [2].
  • Sample Collection:

    • Samples (lettuce and perilla leaves) were collected periodically, starting 2 hours after application (considered Day 0) and continuing for at least 7 days to track residue dissipation [1].
  • Sample Extraction using QuEChERS:

    • The collected plant samples are homogenized.
    • A representative sub-sample is weighed and placed in a centrifuge tube.
    • An solvent (typically acetonitrile) is added for extraction.
    • The QuEChERS salt packet (containing magnesium sulfate and other salts) is added to induce phase separation between the water in the sample and the solvent.
    • The tube is shaken vigorously and then centrifuged. An aliquot of the clean extract in the upper layer is taken for analysis [1].
  • Instrumental Analysis by LC-MS/MS:

    • The extracted samples are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
    • This technique separates the chemical compounds (this compound and its metabolite, BSN2060-enol) and provides highly specific and sensitive detection [1].
    • The method was validated, achieving excellent linearity with a regression coefficient (R²) of 0.99 [1].
  • Data and Risk Assessment:

    • Residue concentrations are calculated, and the total this compound residue is determined by summing this compound and its metabolite (BSN2060-enol multiplied by a conversion factor of 1.36) [1].
    • The dissipation half-life is calculated using a first-order kinetics model [1].
    • The Estimated Daily Intake (EDI) and Theoretical Maximum Daily Intake (TMDI) are calculated and compared to the Acceptable Daily Intake (ADI) to assess consumer risk [1].

Toxicity and Environmental Considerations

This compound is an acetyl coenzyme A carboxylase (ACCase) inhibitor that disrupts lipid biosynthesis, leading to a significant reduction in total lipids in target pests [2]. However, studies on non-target organisms highlight important considerations for its use within an Integrated Pest Management (IPM) framework.

Table 2: Effects of this compound on Non-Target Organisms

Organism Observed Effects Implications
Zebrafish Embryos Vascular developmental toxicity, including vascular malformations, inhibition of blood vessel remodeling, and disrupted endothelial cell migration [2] [3]. Highlights potential ecological risk. Runoff into aquatic environments should be prevented.
Human Umbilical Vein Endothelial Cells (HUVECs) Damaged cytoskeleton, cell cycle arrest, and inhibited cell viability and migration. Mechanism linked to disruption of the VEGF/VEGFR and Rho/ROCK signaling pathways [2] [3]. Provides mechanistic insight into the vascular toxicity observed in animal models.
Earthworms (E. fetida) Harm to epidermis, promotion of lysosomal and phagosomal activities, and significant effects on antioxidant and detoxification systems [2]. Indicates potential impact on soil health and non-target soil organisms.
Entomopathogenic Fungi (e.g., Beauveria bassiana) Combined applications can result in additive, synergistic, or antagonistic interactions, depending on the concentrations used [4]. Suggests potential for combination strategies in IPM, but compatibility must be tested case-by-case.

Integrated Pest Management (IPM) and Combination Strategies

This compound can be effectively combined with biological control agents. Research on controlling the greenhouse whitefly (Trialeurodes vaporariorum) has shown that mixtures of this compound with entomopathogenic fungi like Beauveria bassiana can lead to additive or synergistic effects, increasing the speed of pest kill compared to single treatments [4].

The following workflow illustrates the process for evaluating such combinations, which can be a key component of an IPM strategy.

G Start Define IPM Goal A Select Biocontrol Agent (e.g., Beauveria bassiana) Start->A B Design Mixture Experiment (Vary concentrations of both agents) A->B C Conduct Bioassay (Measure mortality over time) B->C D MixTox Analysis C->D E Determine Interaction Type D->E F1 Synergism E->F1 F2 Additivity E->F2 F3 Antagonism E->F3

To implement this strategy:

  • Designing Experiments: Co-apply varying lethal concentrations (LCx) of the EPF and this compound in laboratory bioassays [4].
  • Data Analysis: Use ecotoxicological models like the MixTox analysis to characterize the interaction between the two agents as synergistic, additive, or antagonistic [4].

Conclusion

This compound is a valuable tool for controlling sucking pests like whiteflies and mites in leafy vegetables. Its application at recommended rates (e.g., 144 g a.i./ha) and adherence to a scientifically determined PHI can ensure that residue levels are safe for consumption. However, its documented toxicity to non-target aquatic organisms necessitates careful application to minimize environmental runoff. Furthermore, its potential for both synergistic and antagonistic interactions with biological controls requires careful planning within an IPM program, underscoring the need for a precise and evidence-based application protocol.

References

efficacy of spiromesifen against Bemisia tabaci whiteflies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data and Key Considerations

Spiromesifen is a tetronic acid derivative insecticide that acts as a lipid biosynthesis inhibitor, primarily affecting immature whitefly stages (eggs and nymphs) [1]. Its efficacy can be quantified under different conditions.

Table 1: Efficacy of this compound Against B. tabaci Nymphs

Parameter / Condition LC₅₀ Value / Efficacy Factor Notes / Comparative Basis
Baseline Susceptibility (Deionized Water) [2] Used as baseline (1x) Reference efficacy in absence of interfering factors.
Hard Water (645 mg/L) [2] 39 times less efficacious Efficacy significantly reduced.
Hard Water (1,869 mg/L) [2] 84 times less efficacious Extreme reduction in toxicity.
Hard Water with Adjuvant (Arkan) [2] Efficacy improved by 13.68% Adjuvant helps overcome water hardness antagonism.
Field Resistance (Spain) [1] LC₅₀ > 30,000 mg L⁻¹; Resistance Factor >10,000-fold Confirmed control failures; high-level resistance.
Cross-Resistance to Spirotetramat [1] Up to 130-fold Related compound; caution in rotation.

Detailed Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Susceptibility Monitoring

This standardized protocol is used to determine the LC₅₀ (Lethal Concentration required to kill 50% of the test population) of this compound against second-instar nymphs of B. tabaci [2].

Workflow: Leaf Dip Bioassay

G cluster_prep Solution Preparation cluster_assess Assessment & Analysis A 1. Prepare Insecticide Solutions B 2. Dip Leaf Disks A->B A1 Serially dilute this compound in: - Deionized water (control) - Waters of known hardness - Hard water with adjuvants C 3. Transfer & Infect Nymphs B->C D 4. Maintain & Assess Mortality C->D D1 Record nymph mortality after a predetermined period (e.g., 5-7 days). Calculate LC₅₀ values.

Materials and Reagents

  • Insecticides: Technical grade or commercial formulation of this compound.
  • Water Sources: Deionized water (control), and well/municipal waters of characterized hardness (e.g., 265 mg L⁻¹, 645 mg L⁻¹, 1869 mg L⁻¹) [2].
  • Adjuvants (Optional): E.g., Zero-7 (150 ppm) or Arkan (180 ppm) [2].
  • Biological Material: Leaves from a host plant (e.g., poinsettia, cotton) infested with a uniform population of second-instar B. tabaci nymphs [2].
  • Equipment: Petri dishes, filter paper, fine-tipped brushes, volumetric flasks, pipettes.

Step-by-Step Procedure

  • Solution Preparation: Prepare a series of this compound solutions in deionized water to establish a baseline LC₅₀. Prepare separate serial dilutions using waters of different hardness levels, with and without the specified adjuvants [2].
  • Leaf Disk Dip: Cut leaf disks from infested plants. Dip each disk into the corresponding test solution for a standardized duration (e.g., 10 seconds). Disks dipped in untreated water of corresponding hardness serve as controls [2].
  • Nymph Exposure: Air-dry the treated leaf disks and place them in Petri dishes lined with moist filter paper. Ensure a minimum number of nymphs (e.g., 20-30) are present on each disk.
  • Incubation and Assessment: Maintain the Petri dishes in controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH). Assess nymph mortality after a predetermined period. A nymph is considered dead if it shows no movement upon probing with a fine brush [2].
  • Data Analysis: Use probit or logit analysis software (e.g., Polo-Plus) to calculate LC₅₀ values and resistance ratios [2].
Protocol 2: Evaluating the Impact of Water Hardness and Adjuvants

This protocol specifically investigates how water quality affects this compound's field efficacy.

Materials and Reagents

  • Same as Protocol 1, with a focus on waters of varying hardness and selected adjuvants.

Step-by-Step Procedure

  • Define Water Hardness: Characterize water sources by their concentration of divalent cations (Ca²⁺, Mg²⁺), reported in mg L⁻¹ (as CaCO₃ equivalent) [2].
  • Incorporate Adjuvants: Add adjuvants like Zero-7 (150 ppm) or Arkan (180 ppm) to the hard water samples before preparing the this compound solutions [2].
  • Conduct Bioassay: Follow the leaf dip bioassay method (Protocol 1) using the hard water and hard water-plus-adjuvant solutions.
  • Calculate Efficacy Reduction/Elevation:
    • Efficacy Reduction: Calculate the ratio of LC₅₀ in hard water to LC₅₀ in deionized water.
    • Efficacy Elevation: Compare the mortality percentage or the reduction in LC₅₀ between hard water treatments with and without adjuvants [2].

Resistance Management and Application Strategy

The development of high-level resistance to this compound is a serious threat to its sustainable use. A proactive Insecticide Resistance Management (IRM) strategy is essential.

Table 2: this compound Resistance Profile & Management

Aspect Observation / Recommendation Rationale / Evidence
Resistance Risk High (Can develop rapidly in the field) Field populations in Spain show >10,000-fold resistance [1].
Cross-Resistance Present with spirotetramat Resistant strains show cross-resistance (up to 130-fold) [1].
Key IRM Tactic Rotate with unrelated modes of action Integrate neonicotinoids, pyriproxyfen, or other distinct chemical classes [3] [1].
Baseline Monitoring Conduct regular leaf-dip bioassays Essential for early detection of resistance development [1].
Application Timing Target immature stages (eggs, nymphs) This compound is primarily an insect growth regulator (IGR) [1].

Integrated Resistance Management Workflow

G cluster_monitor cluster_apply cluster_rotate A Start: Implement IPM Program B Monitor Whitefly Populations & Baseline Susceptibility A->B C Apply this compound B->C B1 Use leaf-dip bioassays. Track resistance allele frequency. D Rotate to Non-Cross-Resistant Insecticide C->D C1 Target nymphal stages. Use soft water & adjuvants. E Continue Monitoring & Adapt Strategy D->E D1 e.g., Neonicotinoids, Pyriproxyfen, etc. E->B

Discussion and Conclusion

This compound is a potent tool against B. tabaci, but its performance is highly context-dependent. The key to maintaining efficacy lies in understanding and managing the factors that influence it.

  • Water Quality is Critical: The antagonistic effect of hard water cations can severely compromise this compound's efficacy. Using the softest available water or incorporating appropriate adjuvants is not merely beneficial but essential for reliable field performance [2].
  • Resistance is a Reality: The documented cases of extreme resistance highlight that this compound cannot be used as a standalone solution. Its application must be embedded within a robust IRM program that includes regular monitoring and rotation with insecticides from different, unrelated chemical classes [3] [1].
  • Integration is Key: Sustainable management of B. tabaci requires integrating chemical controls with other tactics. Cultural practices like reflective mulches, biological control using natural enemies, and the use of resistant vegetable varieties should be combined with judicious insecticide use as part of a holistic Integrated Pest Management (IPM) strategy [3] [4].

References

Comprehensive Application Notes and Protocols for Spiromesifen against Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mode of Action

Spiromesifen is a selective tetronic acid derivative insecticide and acaricide classified under IRAC MoA Group 23 [1]. It primarily targets immature stages (larvae and nymphs) of Tetranychus urticae through a unique non-systemic mode of action as an acetyl CoA carboxylase (ACCase) inhibitor [1]. This inhibition disrupts lipid biosynthesis, leading to reduced energy reserves, impaired growth, and eventual death before successful maturation to adult stages [1] [2].

Key chemical properties: this compound has low water solubility (0.13 mg/L at 20°C) and high lipophilicity (Log P = 4.55), characteristics that enhance its cuticular penetration and activity against mite populations [1].

Efficacy Data and Bioassay Protocols

Baseline Toxicity and Resistance Monitoring

Standardized bioassays provide critical data for monitoring this compound efficacy and detecting resistance development in field populations.

Table 1: Toxicity of this compound against susceptible and resistant T. urticae strains [3]

Strain / Population LC₅₀ (mg a.i./L) LC₉₀ (mg a.i./L) Resistance Ratio
Susceptible (GSS) 0.53 2.66 1.0 (reference)
Laboratory-Selected Resistant (IR) 640.50 - 1,199-fold
Field Population (Turkey, Pop 14) - - 142.5-fold
Field Population (Turkey, Pop 17) - - 1.5-fold
2.1.1 Leaf-Disc Bioassay Protocol

Purpose: To determine susceptibility levels and resistance ratios in field-collected T. urticae populations [4].

Materials:

  • Tomato or bean leaf discs (diameter: 2.5 cm)
  • Agar solution (1%) for maintaining turgor
  • Commercial this compound formulation (e.g., Oberon 240 SC)
  • Fine brush for mite transfer
  • Climate-controlled chambers (25 ± 1°C, 60 ± 5% RH, 16:8 L:D)

Methodology:

  • Prepare leaf discs placed on agar in Petri dishes to prevent desiccation
  • Apply this compound concentrations using a Potter spray tower for even coverage
  • Transfer 15-20 adult female mites or protonymphs to each disc using a fine brush
  • Maintain control groups treated with water only
  • Assess mortality after 24-48 hours (protonymphs) or 5-7 days (adults)
  • Calculate LC values using probit analysis and determine resistance ratios (RR = LC₅₀ field population/LC₅₀ susceptible strain)
Sublethal Effects and Population Growth Impact

Table 2: Sublethal effects of this compound on T. urticae life history parameters [5]

Parameter Control LC₁₀ LC₂₀ LC₃₀
Total Development Time (days) Baseline Increased Increased Increased
Adult Longevity (days) Baseline No significant effect Reduced Reduced
Oviposition Days Baseline No significant effect Reduced Reduced
Pre-oviposition Period Baseline No significant effect No significant effect Increased
Intrinsic Rate of Increase (r) Baseline No significant effect Reduced Reduced
Net Reproductive Rate (R₀) Baseline No significant effect Reduced Reduced
Population Doubling Time (DT) Baseline No significant effect Increased Increased
2.2.1 Life Table Study Protocol

Purpose: To evaluate sublethal concentrations on population growth parameters and transgenerational effects [5].

Materials:

  • Fresh leaf discs or whole plants
  • Fine artist brushes
  • Stereomicroscope
  • Data recording system

Methodology:

  • Expose parental generation to sublethal concentrations (LC₁₀, LC₂₀, LC₃₀)
  • Transfer treated individuals to fresh untreated leaves
  • Monitor daily for development duration, survival, and fecundity
  • Record pre-oviposition period, oviposition days, and egg production
  • Calculate life table parameters (r, R₀, λ, GRR) using age-stage two-sex life table analysis
  • Compare treatment groups with untreated controls

Resistance Development and Management

Resistance Development Potential

Laboratory selection experiments demonstrate the high resistance risk in T. urticae. A strain selected with this compound + abamectin mixture developed 1,199-fold resistance to the mixture, with even higher resistance to individual components (258,874-fold to this compound and 1,759-fold to abamectin) [3].

Significant cross-resistance patterns have been observed:

  • 224-fold to spirodiclofen
  • 1069-fold to spirodiclofen + abamectin mixture
  • 40-fold to milbemectin [3]
Resistance Mechanisms
3.2.1 Metabolic Resistance Assay Protocol

Purpose: To identify detoxification enzymes involved in this compound resistance [4].

Materials:

  • Enzyme inhibitors: Piperonyl butoxide (PBO), diethyl maleate (DEM), triphenyl phosphate (TPP)
  • Synergists in acetone solution
  • Biochemical assay kits for enzyme activity

Methodology:

  • Pre-treat mites with synergists (PBO for P450s, DEM for glutathione-S-transferases, TPP for esterases) 2 hours before this compound exposure
  • Conduct bioassays as described in Section 2.1.1
  • Calculate synergism ratios (SR = LC₅₀ without synergist/LC₅₀ with synergist)
  • Measure gene expression of candidate detoxification genes (e.g., CYP392E10) using qPCR
  • Analyze correlation between gene expression levels and resistance ratios

Key Findings: Cytochrome P450 monooxygenases are primarily involved in this compound resistance, with CYP392E10 identified as a key metabolizer of this compound and related ketoenols [4].

Compatibility with Integrated Pest Management

Effects on Predatory Mites

Table 3: Compatibility of this compound with biological control agents [5]

Predatory Mite Species Effect of Sublethal Concentrations IPM Compatibility
Amblyseius swirskii Minimal sublethal effects; reduced fecundity High - suitable for combined use
Phytoseiulus persimilis Significant transgenerational effects; reduced survival and reproduction Moderate to Low - requires temporal separation
4.1.1 Predator Compatibility Bioassay Protocol

Purpose: To assess direct and indirect effects of this compound on beneficial arthropods [5].

Materials:

  • Adult predatory mites from laboratory colonies
  • Residual exposure arenas
  • T. urticae as prey source

Methodology:

  • Apply this compound to leaf surfaces at recommended field rates
  • Allow treated surfaces to dry completely
  • Introduce adult predatory mites to treated surfaces
  • Assess direct mortality after 24, 48, and 72 hours of exposure
  • Transfer surviving predators to clean arenas with ample prey
  • Monitor fecundity, offspring development, and survival over one complete generation
  • Compare with untreated control populations
Combination Strategies
4.2.1 Entomopathogenic Fungi Combination Protocol

Purpose: To evaluate synergistic effects of this compound with biological control agents [6].

Materials:

  • Entomopathogenic fungi (Beauveria bassiana, Cordyceps farinosa)
  • Spray application equipment
  • Environmental chambers with controlled humidity

Methodology:

  • Prepare serial dilutions of this compound and fungal conidial suspensions
  • Apply individual agents and mixtures using a precision sprayer
  • Maintain high humidity (>80% RH) to support fungal germination and infection
  • Assess mortality daily and calculate co-toxicity factors
  • Use MixTox model to characterize interactions (additivity, synergism, antagonism)
  • Determine optimal ratios for field applications

Application Recommendations

Optimal Timing: Apply during early infestations when >50% of population consists of immature stages (eggs, larvae, nymphs) for maximum efficacy [1].

Application Technology: Use high-volume sprayers ensuring thorough coverage of upper and lower leaf surfaces where mites reside.

Rotation Partners: Rotate with acaricides from different IRAC groups (non-Group 23) to mitigate resistance development. Avoid rotating with other ketoenols (spirodiclofen, spirotetramat) due to cross-resistance risk [3] [4].

Integration Framework: Incorporate this compound in IPM programs with compatible predatory mites (A. swirskii) while avoiding simultaneous applications with P. persimilis [5].

Visual Overviews

This compound Mode of Action and Resistance Pathways

G cluster_MoA Primary Mode of Action cluster_Resistance Resistance Mechanisms This compound This compound ACCase Acetyl-CoA Carboxylase Inhibition This compound->ACCase Metabolic Metabolic Resistance (CYP450-mediated) This compound->Metabolic TargetSite Potential Target-Site Modification This compound->TargetSite LipidSynth Disrupted Lipid Biosynthesis ACCase->LipidSynth EnergyReserve Reduced Energy Reserves LipidSynth->EnergyReserve GrowthImpair Impaired Growth & Development EnergyReserve->GrowthImpair Mortality Larval/Nymph Mortality GrowthImpair->Mortality CrossResist Cross-Resistance to Other Ketoenols Metabolic->CrossResist TargetSite->CrossResist

Integrated Application Decision Protocol

G Start T. urticae Population Detected StageAssessment >50% Population in Immature Stages? Start->StageAssessment ResistanceRisk History of Ketoenol Use in Past Season? StageAssessment->ResistanceRisk Yes Monitor Continue Monitoring StageAssessment->Monitor No NaturalEnemies Active Predatory Mite Populations Present? ResistanceRisk->NaturalEnemies Low Risk Alternative Use Alternative MoA Chemical ResistanceRisk->Alternative High Risk Application Apply this compound NaturalEnemies->Application No/Absent Combine Combine with Compatible Predators NaturalEnemies->Combine A. swirskii Present Combine->Application

References

managing spiromesifen resistance in spider mites

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Spiromesifen Resistance

This compound is a ketoenol acaricide that inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1]. Resistance in Tetranychus urticae is not attributed to a single mechanism but arises from a combination of metabolic and target-site based strategies.

The table below summarizes the key resistance mechanisms identified in recent studies:

Mechanism Type Specific Gene/Enzyme Proposed Function in Resistance Supporting Evidence
Metabolic Detoxification CYP392E10 (P450) [1] Metabolizes this compound (parent compound, not the active enol form) [1] Overexpression in resistant strains; functional confirmation
Carboxyl/Cholinesterases (CCEs) [1] Sequestration of the toxicant [1] Overexpression of CCE04 linked to spirodiclofen resistance
Cytochrome P450 Reductase (CPR) [1] Essential for P450 enzyme function [1] D384Y mutation identified via QTL mapping
Target-Site Insensitivity ACCase (F1656L mutation) [1] Mutation in the conserved carboxyltransferase (CT) domain [1] Found in field-collected, resistant populations; requires validation
ACCase (A2083V mutation) [1] Confirmed ketoenol resistance mutation in other arthropods [1] Validated in whiteflies/aphids; not yet confirmed in T. urticae

Experimental Protocols for Resistance Diagnosis

Accurate diagnosis is the first step in effective resistance management. Here are two core experimental approaches you can use.

Protocol 1: Toxicity Bioassays and Cross-Resistance Screening

This protocol determines resistance levels and identifies potential cross-resistance patterns, which are critical for designing rotation strategies [1].

  • Mite Population: Collect field populations and maintain a susceptible reference strain (e.g., LS-VL) in the lab.
  • Acaricide Preparation: Prepare serial dilutions of technical-grade this compound and other relevant acaricides (e.g., spirodiclofen, abamectin, bifenthrin) using a suitable solvent like acetone.
  • Leaf-Disc Bioassay: Use a standard leaf-disc spray tower system. Place bean leaf discs on agar in Petri dishes and infest each with a standardized number of adult female mites (e.g., 20-25).
  • Application: Spray the acaricide solutions onto the infested leaf discs at a defined pressure and volume. Use solvent-only treatments as a control.
  • Incubation & Assessment: Keep the dishes in a controlled environment (e.g., 25°C, 16:8 L:D). Assess mortality after a set period (e.g., 24, 48, or 72 hours). Mites are considered dead if they do not respond to gentle prodding.
  • Data Analysis: Calculate LC50 (Lethal Concentration 50%) values using probit analysis. The Resistance Ratio (RR) is calculated as LC50 (field population) / LC50 (susceptible strain). Cross-resistance is suspected if a population selected for this compound resistance also shows significantly higher RR for other acaricides [1].
Protocol 2: Molecular Diagnostics via Gene Expression Analysis (qPCR)

This protocol identifies if metabolic detoxification genes are overexpressed in a resistant population.

  • RNA Extraction: Homogenize pools of mites (~50-100) from resistant and susceptible populations. Extract total RNA using a commercial kit, including a DNase I digestion step to remove genomic DNA.
  • cDNA Synthesis: Reverse transcribe equal amounts of high-quality RNA (e.g., 1 µg) into cDNA using a reverse transcription kit with olig-dT and/or random hexamer primers.
  • Quantitative PCR (qPCR): Design specific primers for target genes (e.g., CYP392E10, CCE04) and reference genes (e.g., actin, RPS18). Perform qPCR reactions in triplicate using a SYBR Green master mix.
  • Data Analysis: Calculate relative gene expression using the comparative 2^(-ΔΔCT) method [1]. The susceptible population serves as the calibrator. Overexpression (a fold-change significantly greater than 1) of detoxification genes in the resistant population indicates a metabolic resistance mechanism.

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
High control mortality in bioassays Poor leaf disc health, contamination, improper environmental conditions. Use younger, tender leaf discs. Ensure agar is sterile and plates are sealed to prevent desiccation. Maintain stable temperature and humidity.
High variability in replicate bioassays Inconsistent mite age, uneven spraying, inaccurate mortality scoring. Standardize using young adult females. Calibrate spray equipment regularly. Train all staff on consistent scoring criteria.
Low RNA quality/purity from mites Degradation, contamination with cuticle/host plant material. Flash-freeze mites in liquid N₂ before homogenization. Use a small pestle for thorough grinding. Check RNA integrity on an agarose gel.
Inconsistent qPCR results (high Ct, poor replicates) Poor cDNA synthesis, primer-dimer formation, inhibitor carryover. Test and validate primer efficiencies. Perform a 1:5 dilution of cDNA to reduce inhibitors. Include no-template controls.

Frequently Asked Questions (FAQs)

Q1: What is the risk of cross-resistance between this compound and other ketoenols like spirodiclofen? Cross-resistance is a documented risk. Selection with this compound can lead to a moderate increase in tolerance to spirodiclofen, and vice versa [1]. This is likely due to shared resistance mechanisms, such as the overexpression of detoxification enzymes like CYP392E10 which can metabolize both compounds [1].

Q2: Are there known field populations of T. urticae resistant to this compound? Yes, resistant field populations have been reported. For example, a study documented a field-collected population from a Turkish greenhouse that, after laboratory selection with this compound, developed over 30-fold higher resistance compared to its parental population [1].

Q3: If metabolic resistance is suspected, what is the best course of action? When P450-mediated metabolic resistance is diagnosed, the most effective strategy is to rotate this compound with acaricides that have a different mode of action and are not affected by the same detoxification pathways. Avoid compounds known to be susceptible to P450 metabolism.

Q4: How can I proactively manage resistance in a field or greenhouse setting?

  • Rotate Modes of Action: Never apply ketoenol acaricides consecutively. Rotate with compounds from different IRAC groups (e.g., METIs like fenpyroximate, tetronic acid derivatives like spirotetramat) that have no known cross-resistance [2] [3].
  • Limit Applications: Follow label instructions and avoid excessive repeated use. Some guidelines recommend no more than 3 applications per crop per year [2].
  • Adopt IPM: Use miticides in combination with biological control agents (e.g., predatory mites like Phytoseiulus persimilis) and cultural practices to reduce selection pressure [2] [3].

Resistance Mechanism and Diagnostic Workflow

The diagram below illustrates the interconnected mechanisms of this compound resistance and the corresponding diagnostic path in a resistant mite population.

workflow cluster_resistance Resistance Mechanisms cluster_diagnosis Diagnostic & Management Path Start This compound Exposure Metabolic Metabolic Detoxification Start->Metabolic TargetSite Target-Site Insensitivity Start->TargetSite P450 P450 Overexpression (e.g., CYP392E10) Metabolic->P450 CCE Esterase Activity (e.g., CCE04) Metabolic->CCE Bioassay Toxicity Bioassay: Confirm resistance level and check cross-resistance ACCaseMut ACCase Mutation (e.g., F1656L) TargetSite->ACCaseMut MolecDiag Molecular Diagnosis Bioassay->MolecDiag P450Path qPCR for Detoxification Genes MolecDiag->P450Path Suspected metabolic SeqPath ACCase Gene Sequencing MolecDiag->SeqPath Target-site check Management Implement IPM & Rotate MoA Groups P450Path->Management SeqPath->Management

References

Understanding Metabolic Resistance to Spiromesifen

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary metabolic mechanisms conferring resistance to spiromesifen? Research indicates that the enhanced activity of detoxification enzymes is a major driver of resistance. While the specific enzymes can vary by pest species, the following are most commonly implicated:

Pest Species Key Detoxification Enzymes Involved Evidence Type
Two-spotted spider mite (Tetranychus urticae) Esterases, Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s) Biochemical assays, Synergist bioassays [1]
European red mite (Panonychus ulmi) Cytochrome P450 monooxygenases (P450s), Carboxyl/Choline Esterases (CCEs) Synergism, Enzyme activity assays [2] [3]
Citrus red mite (Panonychus citri) Cytochrome P450 (Specifically CYP385C10) Transcriptomics, RNAi validation [4]
Silverleaf whitefly (Bemisia tabaci) Mechanism is not metabolic (suspected target-site resistance) Lack of synergism, insensitivity to metabolic inhibitors [5]

Q: How does cross-resistance manifest with other acaricides? Resistance to this compound can lead to cross-resistance with other compounds, which is a critical consideration for resistance management strategies.

  • Spirodiclofen: Populations of Panonychus ulmi resistant to spirodiclofen show moderate cross-resistance to this compound. This is expected as both are ketoenol acaricides that inhibit acetyl-CoA carboxylase (ACCase) [2] [3].
  • Spirotetramat: Field populations of Bemisia tabaci with high resistance to this compound exhibited cross-resistance to spirotetramat, another compound from the same class [5].
  • Abamectin & Milbemectin: In Tetranychus urticae, a laboratory strain selected with a this compound+abamectin mixture developed very high resistance to both active ingredients and showed cross-resistance to milbemectin [6].
  • Etoxazole: Research on Panonychus ulmi found no cross-resistance between this compound and the chitin synthase inhibitor etoxazole, indicating it remains an effective rotational option [2].

Step-by-Step Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own resistance monitoring.

Protocol 1: Toxicity Bioassays & Cross-Resistance Determination

This protocol is adapted from studies on spider mites [2] [4].

  • Insect Rearing: Maintain susceptible (SS) and field-collected (RS) mite/insect populations on host plants or artificial diets under standard conditions (e.g., 25 ± 1 °C, 60-80% RH, 16:8 L:D photoperiod).
  • Acaricide Preparation: Prepare a series of at least five concentrations of technical-grade this compound (and other acaricides for cross-resistance tests) in a suitable solvent (e.g., acetone or distilled water with a surfactant).
  • Application:
    • Leaf-Dip Method: Dip leaf discs (e.g., bean, apple) into the test solutions for a specified time (e.g., 5 seconds), allow to dry, and place on wet cotton wool in Petri dishes.
    • Spray Method: Use a precision spray tower (e.g., Potter Spray Tower) to apply a controlled volume (e.g., 1 mL) of spray fluid onto leaf discs or insects.
  • Bioassay Setup: Transfer a standardized number of insects/mites (e.g., 30 adult females or larvae) to the treated leaf discs. Include control groups treated with solvent only.
  • Incubation & Assessment: Incubate the bioassays under controlled conditions. Assess mortality after a predetermined time (e.g., 24, 48, or 72 hours). For mite growth inhibitors like this compound, egg bioassays are often used, and mortality is assessed after 11 days when adults emerge in the control group [4].
  • Data Analysis: Use probit analysis to calculate LC50 (Lethal Concentration to 50% of the population) values. Calculate the Resistance Ratio (RR) as: RR = LC50 (RS) / LC50 (SS).
Protocol 2: Investigating Metabolic Mechanisms via Synergism

This protocol helps determine if enhanced metabolism is a contributing resistance mechanism [2] [1].

  • Synergist Selection & Preparation: Select inhibitors for specific detoxification enzyme families:
    • PBO (Piperonyl Butoxide): Cytochrome P450 monooxygenase inhibitor.
    • DEM (Diethyl maleate): Glutathione S-transferase inhibitor.
    • TTP (S,S,S-tributyl phosphorotrithioate): Esterase inhibitor.
  • Pre-treatment: Pre-treat insects/mites with a sublethal dose of the synergist (e.g., via topical application or exposure to treated surfaces) 1-2 hours before the acaricide bioassay.
  • Bioassay: Conduct a standard toxicity bioassay with this compound on synergist-pre-treated groups, synergist-only controls, and this compound-only groups.
  • Data Analysis: Calculate the Synergistic Ratio (SR): SR = LC50 (this compound only) / LC50 (this compound + synergist). An SR significantly greater than 1 indicates the detoxification enzyme inhibited by the synergist is involved in resistance.
Protocol 3: Measuring Detoxification Enzyme Activity

This in vitro assay quantifies enzyme activity levels [2] [1].

  • Sample Preparation: Homogenize a pooled sample of insects/mites (e.g., 100 individuals) in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.8). Centrifuge the homogenate at high speed (e.g., 10,000 × g for 15 min) at 4°C. Use the resulting supernatant (S9 fraction) as the enzyme source.
  • Protein Quantification: Determine the total protein concentration of the S9 fraction using a standard method like Bradford or BCA assay.
  • Enzyme Activity Assays:
    • P450s: Measure O-dealkylation of a substrate like 7-ethoxycoumarin or p-nitroanisole spectrophotometrically or fluorometrically.
    • GSTs: Measure the conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB) by monitoring absorbance increase at 340 nm.
    • CCEs/ESTs: Measure the hydrolysis of substrates like α-naphthyl acetate or p-nitrophenyl acetate.
  • Data Analysis: Express enzyme activity as specific activity (e.g., nmol of product formed per min per mg of protein). Compare activity levels between resistant and susceptible strains.

Experimental Workflow and Resistance Pathway

To help visualize the logical flow of a typical resistance investigation, here is a pathway diagram integrating the protocols above.

G start Start: Suspected Field Resistance bioassay Toxicity Bioassay (Protocol 1) start->bioassay calc_rr Calculate Resistance Ratio (RR) bioassay->calc_rr decision Is RR significantly >1? calc_rr->decision synergism Synergist Bioassays (Protocol 2) decision->synergism Yes mech_confirmed Resistance Mechanism Confirmed decision->mech_confirmed No enzyme_assay Enzyme Activity Assays (Protocol 3) synergism->enzyme_assay Synergism Positive mol_analysis Molecular Analysis (Transcriptomics, qPCR) enzyme_assay->mol_analysis mol_analysis->mech_confirmed

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High control mortality Stress from handling, solvent toxicity, or poor insect health. Optimize rearing conditions, use a different solvent or surfactant, and shorten experiment duration.
Inconsistent LC50 values Non-uniform application, genetic heterogeneity in the test population, or variable environmental conditions. Use precise application equipment (e.g., spray tower), use larger population sizes, and strictly control environmental conditions.
No synergistic effect observed (1) Resistance is not metabolic. (2) The wrong synergist or concentration was used. Re-run synergism with all major inhibitors. If still negative, investigate target-site resistance (e.g., ACCase mutations) [5].
Low enzyme activity Poor sample preparation, unstable enzyme, or incorrect assay conditions. Keep samples on ice, use fresh reagents, optimize substrate concentration and pH, and include a positive control.

References

detoxification enzyme role in spiromesifen resistance

Author: Smolecule Technical Support Team. Date: February 2026

Key Resistance Mechanisms to Spiromesifen

The following table summarizes the primary and secondary resistance mechanisms identified in recent studies:

Mechanism Type Specific Enzyme/Gene Evidence/Function Organism(s) Studied
Metabolic Resistance
- Primary Cytochrome P450 monooxygenases (P450s) Synergism by PBO; upregulated gene expression; metabolizes this compound [1] [2] [3]. Tetranychus urticae, Panonychus ulmi
- Secondary Carboxylesterases (CCEs) Synergism by DEF and TTP; increased enzyme activity [1] [4] [5]. Tetranychus urticae, Neoseiulus californicus
- Secondary Glutathione S-transferases (GSTs) Synergism by DEM; increased enzyme activity [4] [5]. Neoseiulus californicus
Target-Site Resistance Acetyl-CoA Carboxylase (ACCase) F1640L substitution in CT-domain; G37D in BCD-domain (association not confirmed) [5] [3]. Tetranychus urticae
Acetyl-CoA Carboxylase (ACCase) E645K substitution in CT-domain, confirmed as resistance mechanism [6]. Trialeurodes vaporariorum

This relationship between the key mechanisms and the experimental evidence can be visualized in the following workflow:

G cluster_1 For Metabolic Resistance cluster_2 For Target-Site Resistance Start This compound Exposure Mech1 Metabolic Resistance (Enhanced Detoxification) Start->Mech1 Mech2 Target-Site Resistance (ACCase Mutation) Start->Mech2 Evidence1 Experimental Evidence Mech1->Evidence1 Confirmed via Evidence2 Experimental Evidence Mech2->Evidence2 Confirmed via A1 Synergist Assays (PBO, DEF, DEM) Evidence1->A1 A2 Enzyme Activity Assays Evidence1->A2 A3 Gene Expression Analysis (qPCR) Evidence1->A3 B1 ACCase Gene Sequencing Evidence2->B1 B2 TaqMan Assay Evidence2->B2

Detailed Experimental Protocols

Here are standard methodologies used to identify and confirm the involvement of detoxification enzymes.

Protocol 1: Toxicity and Synergism Assays

This protocol is used to provide initial evidence for metabolic resistance.

  • Toxicity Baseline: First, establish the baseline toxicity of this compound using a leaf-disc spray method [1]. Determine the LC₅₀ (Lethal Concentration 50%) for your field-collected or laboratory-selected mite population.
  • Synergist Pre-treatment: Pre-treat the mites with sublethal doses of enzyme inhibitors before exposing them to this compound [1] [2]. Common inhibitors include:
    • Piperonyl Butoxide (PBO): Inhibits P450s.
    • S,S,S-Tributyl Phosphorotrithioate (DEF): Inhibits esterases.
    • Diethyl Maleate (DEM): Inhibits GSTs.
  • Data Interpretation: Re-calculate the LC₅₀ for this compound after synergist pre-treatment. A significant reduction in the LC₅₀ (i.e., a decrease in resistance ratio) indicates that the inhibited enzyme pathway is involved in detoxification [1]. For example, one study found PBO and DEF synergized this compound toxicity in a resistant population by 3.75-fold and 2.54-fold, respectively [4].
Protocol 2: Biochemical and Molecular Assays

This protocol confirms and quantifies the mechanisms suggested by synergism assays.

  • Enzyme Activity Measurement:

    • Prepare a soluble protein extract from mites.
    • Use spectrophotometric assays with specific substrates to measure the activity of P450s, esterases, and GSTs. Compare activities between resistant and susceptible strains. Resistant strains often show significantly elevated activity (e.g., 2.58-fold for P450s, 1.77-fold for esterases) [5].
  • Gene Expression Analysis (qPCR):

    • Extract total RNA and synthesize cDNA.
    • Perform quantitative PCR (qPCR) using primers for specific detoxification genes (e.g., CYP392E10) and reference genes.
    • Calculate relative gene expression using the 2−ΔΔCT method [1]. Upregulation of specific P450 genes in resistant populations provides molecular-level evidence [1] [3].
  • Target-Site Mutation Screening:

    • Amplify and sequence the genomic region encoding the carboxyltransferase (CT) domain of the ACCase gene.
    • Align sequences from resistant and susceptible populations to identify non-synonymous mutations (e.g., F1640L in Tetranychus urticae) [3].
    • For known mutations, develop a TaqMan allelic discrimination assay for high-throughput screening of field populations [6].

Frequently Asked Questions (FAQs)

Q1: What is the most critical piece of evidence for P450-mediated resistance? A combination of three lines of evidence is most convincing: 1) a strong synergistic effect with PBO in bioassays, 2) measurably higher P450 enzyme activity in vitro, and 3) upregulated expression of specific P450 genes (e.g., CYP392E10) confirmed via qPCR [1] [2] [3].

Q2: I've found a potential mutation in the ACCase gene. How do I confirm it is responsible for resistance? While association in field populations is a good start, functional validation is key. This can be complex but includes:

  • Genetic Linkage: Crossing resistant and susceptible strains and observing if the mutation co-segregates with the resistant phenotype.
  • Heterologous Expression: Expressing the mutant ACCase protein in a model system (e.g., Drosophila melanogaster) and testing its sensitivity to this compound. It's worth noting that some mutations outside the CT-domain (e.g., A1079T) have failed to confer resistance in such tests [1].

Q3: Can multiple resistance mechanisms coexist in a single population? Yes, absolutely. In fact, they often do. A population can simultaneously have increased P450 activity, elevated esterase levels, and a target-site mutation. This combination can lead to additive or even synergistic effects, resulting in very high levels of resistance [1] [5].

References

overcoming cytochrome P450 mediated spiromesifen resistance

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Spiromesifen Resistance Mechanisms

  • Q1: What are the primary confirmed mechanisms of this compound resistance? this compound belongs to the ketoenol (Group 23) insecticides and inhibits acetyl-CoA carboxylase (ACCase). Resistance in field populations primarily develops through two mechanisms:

    • Metabolic Resistance: This is the most documented mechanism. Detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s), break down this compound before it can reach its target. The specific P450 CYP392E10 has been shown to metabolize both this compound and the related acaricide spirodiclofen [1]. Overexpression of other P450s can also confer resistance [1] [2].
    • Target-Site Resistance: Mutations in the target-site, ACCase, can reduce the binding affinity of this compound. While several mutations have been uncovered (e.g., A1079T, T1158N, T2315L), their functional validation for this compound resistance is often incomplete or absent [1].
  • Q2: How can I confirm if P450s are involved in resistance in my pest population? A combination of bioassays with enzyme inhibitors and molecular techniques is used. A significant reduction in resistance when a P450 inhibitor like Piperonyl Butoxide (PBO) is applied prior to this compound is strong evidence of P450 involvement [1]. This should be followed by gene expression analysis (e.g., qPCR) to identify which specific P450 genes are overexpressed [1] [3].

  • Q3: What strategies can be used to overcome or manage P450-mediated resistance?

    • Use of Synergists: Incorporating PBO into a spray formulation can temporarily reverse resistance and restore efficacy in the field [1].
    • Rotation with Non-Cross-Resistant Insecticides: Implement a rotation program with insecticides from different mode-of-action groups that are not metabolized by the same P450 enzymes. This reduces selection pressure for P450-based resistance [1].
    • Resistance Monitoring: Regularly monitor field populations for shifts in susceptibility to this compound using bioassays and molecular diagnostics to inform management decisions [1] [2].

Resistance Monitoring and Synergism Data

The following table summarizes quantitative data from research on this compound resistance, illustrating the level of resistance and the impact of synergists.

Table 1: Documented this compound Resistance Levels and Synergist Effects

Pest Species / Population Resistance Ratio (RR) Effect of PBO Synergism Key Findings Source
Tetranychus urticae (Pop 14) 142.5-fold Not specified Laboratory selection of a field population led to very high resistance. [1]
Tetranychus urticae (Multiple field pops) Varies (1.5 to 142.5-fold) Significant reduction in LC50 Pre-treatment with PBO and DEF (esterase inhibitor) significantly increased toxicity, confirming metabolic resistance. [1]
Trialeurodes vaporariorum (TV8pyrsel) >4,500-fold (to pyriproxyfen) Reduced resistance to near-susceptible level PBO completely synergized resistance, confirming P450-mediated cross-resistance to a juvenile hormone analog. [3]

Experimental Protocols for Resistance Investigation

Here are detailed methodologies for key experiments you can document in your troubleshooting guides.

Protocol 1: Toxicity Bioassay with Synergists

This protocol is used to detect the involvement of metabolic enzymes in resistance.

  • Preparation: Prepare a series of dilutions of a commercial formulation of this compound.
  • Synergist Pre-treatment: Pre-treat a subset of insects/mites with a sublethal dose of a synergist like Piperonyl Butoxide (PBO) for P450s or DEF (S,S,S-tributyl phosphorotrithioate) for esterases. A control group should be pre-treated with an inert carrier only [1].
  • Exposure: After an appropriate pre-treatment period (e.g., 1-2 hours), expose both the synergist-treated and control groups to the this compound dilution series.
  • Data Collection: Record mortality at a standardized time interval (e.g., 24, 48, or 72 hours for mites).
  • Analysis: Calculate the LC50 (Lethal Concentration for 50% of the population) for both groups. A significant reduction in the LC50 (e.g., a reduction factor of 5 or more) in the synergist-treated group indicates that the corresponding metabolic pathway is a major resistance mechanism [1].
Protocol 2: Molecular Diagnosis of P450 Overexpression

This protocol identifies which specific P450 genes are overexpressed in resistant strains.

  • RNA Extraction: Extract total RNA from individuals of both resistant and susceptible reference strains. Pooling multiple individuals per sample is common.
  • cDNA Synthesis: Use reverse transcriptase to synthesize complementary DNA (cDNA).
  • Quantitative PCR (qPCR): Perform qPCR using primers designed for candidate P450 genes. These candidates are often identified from transcriptome studies or published literature (e.g., CYP392E10) [1]. Include primers for stable reference genes (e.g., actin, GAPDH) for normalization.
  • Data Analysis: Analyze the data using the comparative Ct (2^(-ΔΔCt)) method [1]. The resistant population's gene expression is compared to the susceptible one. A fold-change of 2 or greater is typically considered evidence of significant overexpression and a likely contributor to resistance [3].

Mechanisms and Workflow Visualization

The following diagram illustrates the core concepts of P450-mediated resistance and the experimental workflow for investigating it.

G Start Pesticide Application (this compound) Mech1 Metabolic Resistance (P450 Detoxification) Start->Mech1 Mech2 Target-Site Resistance (ACCase Mutation) Start->Mech2 Outcome Resistance: Control Failure Mech1->Outcome P450 enzyme metabolizes toxin Mech2->Outcome Target site prevents binding

Diagram 1: Two primary pathways, metabolic and target-site resistance, lead to this compound control failure. Metabolic resistance via P450 detoxification is a major documented mechanism.

G Step1 1. Bioassay with Synergists Step2 2. Molecular Screening (qPCR) Step1->Step2 If P450s implicated Step3 3. Data-Driven Management Step2->Step3

Diagram 2: A sequential workflow for diagnosing resistance. Begin with bioassays to confirm the mechanism, then use molecular tools to identify specific genes, leading to informed management strategies.

References

optimizing spiromesifen application timing for maximum efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Spiromesifen: Mechanism of Action & Key Characteristics

This compound is a tetronic acid derivative insecticide and acaricide. Its primary mode of action is the inhibition of lipid biosynthesis [1] [2].

  • Molecular Target: It acts as an inhibitor of Acetyl Coenzyme A Carboxylase (ACCase), a key enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in fatty acid synthesis [2] [3].
  • Physiological Effect: This inhibition leads to a significant reduction in the total lipid content in target pests, ultimately leading to their death [2]. It is particularly effective against juvenile stages (eggs, larvae) and adult mites and whiteflies [1].
  • Resistance Note: While this compound is valued for its novel mode of action, researchers should be aware that resistance in major pests like Tetranychus urticae is a known phenomenon, often involving complex metabolic mechanisms such as enhanced detoxification by cytochrome P450s rather than simple target-site mutations [4].

Troubleshooting Efficacy & Resistance

The following table addresses common challenges researchers might encounter regarding this compound's efficacy.

Issue Possible Mechanism(s) Suggested Investigative Approaches

| Reduced Efficacy in Pest Control | Metabolic resistance (e.g., P450-mediated detoxification) [4] | - Conduct toxicity bioassays with synergists (e.g., PBO).

  • Monitor for known resistance mutations (e.g., in cytb gene for METI-III inhibitors) [4]. | | Unexpected Toxicity in Non-Target Organisms | Disruption of conserved physiological pathways [2] | - Perform vascular development assays in zebrafish embryos.
  • Evaluate impact on cytoskeleton and cell migration in endothelial cell lines (e.g., HUVECs) [2]. |

Analytical Methods for Residue & Metabolite Determination

Accurate quantification of this compound and its metabolites is critical for experimental integrity. The following table summarizes a validated method suitable for complex matrices.

Table: UHPLC-MS/MS Method for this compound Analysis in Agricultural Matrices [3]

Parameter Specification
Application Multi-residue analysis in edible fungi, vegetables (lettuce, perilla)
Target Analytes This compound and its major metabolite (this compound-enol/BSN2060-enol)
Extraction Acetonitrile with 1% formic acid
Purification PSA, C18, and GCB sorbents
Instrumentation UHPLC-MS/MS (MRM mode in positive ionization)
Linearity (R²) ≥ 0.9953
Average Recovery 74.5 - 106.4%
Limit of Quantification (LOQ) 10 μg/kg
Key Consideration Use matrix-matched calibration to correct for matrix effects.

Residue Dissipation & Pre-Harvest Intervals (PHI)

Understanding the persistence of this compound is essential for designing field trials and assessing environmental fate. The table below shows dissipation data from supervised field trials.

Table: Dissipation Parameters of this compound in Crops [5]

Crop Initial Deposit (mg/kg) Half-Life (Days) Dissipation after 7 Days Recommended PHI & MRL
Lettuce 136.90 2.89 81.45% MRL not established; follow local regulations.
Perilla Leaves 189.75 4.25 76.68% MRL not established; follow local regulations.

Experimental Protocols for Key Assays

1. Zebrafish Embryo Vascular Development Assay [2]

  • Purpose: To assess potential developmental toxicity and impacts on angiogenesis.
  • Organism: Transgenic zebrafish embryos (e.g., Tg(flk1:EGFP) or Tg(fli1a:NGFP)).
  • Procedure:
    • Expose embryos to a range of this compound concentrations (e.g., 0.5 - 4.0 mg/L) shortly after fertilization.
    • Maintain in E3 embryo medium with solvent controls (e.g., 0.08% acetone).
    • Observe and image at specific time points (e.g., 36, 48, 60, 72 hours post-fertilization, hpf) using fluorescence microscopy.
    • Key Endpoints: Assess for vascular malformations, such as deletions in the intersegmental vessels (SIV), issues in common cardinal vein (CCV) remodeling, and overall circulatory failure.
  • Molecular Analysis: Use qPCR to examine expression changes in genes of the VEGF signaling pathway (e.g., hif1a, vegfa, flt1, kdrl).

2. Residue Decontamination Efficacy Study [6]

  • Purpose: To evaluate the effectiveness of simple methods for removing surface residues.
  • Material: Chilli or other vegetable/fruit samples from supervised field trials.
  • Decontamination Treatments:
    • T1: Unwashed control
    • T2: Rinsing with tap water
    • T3: Washing with lukewarm water
    • T4: Acetic acid solution
    • T5: Sodium bicarbonate solution
    • T6: Potassium permanganate solution
    • T7: Tamarind water
  • Analysis:
    • Process samples using a validated QuEChERS method.
    • Analyze this compound residues using GC-ECD or LC-MS/MS.
    • Calculate the percent reduction of residue compared to the unwashed control.

This compound Mode of Action and Toxicity Pathways

The following diagram illustrates the key molecular and physiological pathways affected by this compound, based on current research.

G cluster_target_pest Mechanism in Target Pests (Acaricidal Effect) cluster_non_target Observed Effects in Non-Target Models (e.g., Zebrafish) This compound This compound ACCase ACCase Inhibition This compound->ACCase VEGFPathway Disruption of VEGF Signaling Pathway (hif1a, vegfa) This compound->VEGFPathway Requires further investigation Cytoskeleton Cytoskeleton Damage This compound->Cytoskeleton Requires further investigation LipidBiosynthesis Reduced Lipid Biosynthesis ACCase->LipidBiosynthesis EnergyStorage Disrupted Energy Storage LipidBiosynthesis->EnergyStorage PestDeath Pest Death (Larvae/Adults) EnergyStorage->PestDeath CellProcesses Inhibition of Cell Proliferation & Migration VEGFPathway->CellProcesses VascularTox Vascular Developmental Toxicity CellProcesses->VascularTox Cytoskeleton->CellProcesses Malformations Vascular Malformations (e.g., SIV defects, CCV issues) VascularTox->Malformations

References

decontamination methods for spiromesifen residues in vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Decontamination Method Efficacy

The following table summarizes the effectiveness of various household and laboratory decontamination techniques for spiromesifen residues, as reported in recent studies.

Decontamination Method Tested Crop(s) Reduction/Efficacy Findings Experimental Notes Source
Lukewarm / Boiling Water Chilli, Tomato, Cabbage Most effective method; superior to other washing techniques. [1] [2] Specific temperature not provided; described as a safe and cost-effective approach. [2]
Tap Water Washing Chilli Eliminated the least amount of this compound residue. [2] Serves as a baseline for comparing the efficacy of other methods. [2]
Chemical Solutions (e.g., NaCl, Acetic Acid) Green Chilli Soaking in a 2% NaCl solution was effective in reducing various pesticide residues. [3] Study noted that fipronil residues remained above the MRL despite decontamination. [3]
Ozonation Green Chilli Significantly reduced residues of the tested pesticides. [3] Highlighted as a promising advanced decontamination technology. [3]

Analytical Methodologies & Workflows

For accurate residue analysis, the QuEChERS method is widely used for sample preparation, followed by analysis with LC-MS/MS or GC-MS. Below is a generalized and optimized workflow you can adapt.

Sample_Prep Sample Preparation & Homogenization Extraction Extraction • Solvent: Acetonitrile (with/without 1% formic acid) • Salts: MgSO₄, NaCl, NaOAc Sample_Prep->Extraction Partitioning Phase Separation & Partitioning Extraction->Partitioning Cleanup Clean-up (Dispersive-SPE) • Common Sorbents: PSA, C18, GCB • Purpose: Remove organic acids, pigments, non-polar interferents Partitioning->Cleanup Analysis Instrumental Analysis • LC-MS/MS (recommended) • GC-ECD/GC-MS (verification) Cleanup->Analysis Quantification Data Analysis & Quantification • Matrix-Matched Calibration • Recovery Calculation Analysis->Quantification

Key Experimental Protocols:

  • Sample Extraction: A common approach is to homogenize the sample (e.g., 10 g) with ethyl acetate or acetonitrile. For some matrices, acetonitrile with 1% formic acid improves extraction efficiency. [1] [4]
  • Sample Clean-up: The extract is cleaned using dispersive Solid-Phase Extraction (d-SPE) with sorbents like primary secondary amine (PSA), graphitized carbon black (GCB), and magnesium sulfate (MgSO₄) to remove co-extractives like fatty acids and pigments. [1] [4]
  • Instrumental Analysis:
    • LC-MS/MS (Recommended): This is the preferred method due to its high sensitivity and selectivity. A mobile phase of methanol and water is often used. For this compound, a common MRM transition is from the precursor ion m/z 371.2 to the product ions m/z 255.2 (quantifier) and m/z 273.2 (qualifier). [5] [6] [4]
    • GC-ECD/GC-MS (Verification): Gas Chromatography with an Electron Capture Detector (GC-ECD) can be used, with confirmation via GC-MS. A DB-5 capillary column is suitable for this analysis. [2]

Frequently Asked Questions (FAQs)

Q1: What is the typical recovery range and half-life of this compound in analytical methods? A1: Well-validated methods report recovery rates between 74.5% to 107.9%, which falls within acceptable validation criteria. [1] [7] [4] The dissipation half-life of this compound is relatively short, ranging from 1.49 to 4.25 days in crops like tomato, cabbage, and lettuce, following first-order kinetics. [1] [7] [5]

Q2: How can I mitigate matrix effects during LC-MS/MS analysis? A2: Matrix effects from co-extracted compounds can suppress or enhance ionization. Effective strategies include:

  • Extract Dilution: A 4-fold dilution of the raw extract has been shown to effectively minimize matrix effects without significant loss of sensitivity. [5] [6]
  • Matrix-Matched Calibration: Using calibration standards prepared in a blank sample extract is crucial for accurate quantification and normalizing the matrix effect. [5] [4]

Q3: Are the metabolites of this compound a concern for residue analysis? A3: Yes. Metabolites can sometimes be as toxic or persistent as the parent compound. For this compound, the major metabolite BSN2060-enol (this compound-enol) should be monitored. Analytical methods must be validated to include this relevant metabolite. [7] [4]

Q4: What are the key regulatory limits for this compound? A4: Maximum Residue Limits (MRLs) are established by authorities to ensure food safety. For example:

  • The European Union sets MRLs for various crops; for instance, it is 20 μg/kg in edible fungi. [4]
  • Food Safety and Standards Authority of India (FSSAI) has set an MRL of 0.1 mg/kg for green chilli. [2]
  • The U.S. EPA regularly establishes and updates tolerances, such as for oranges and orange oil. [8] [9]

References

lukewarm water treatment for spiromesifen residue removal

Author: Smolecule Technical Support Team. Date: February 2026

Spiromesifen Residue Data & Analytical Methodology

For accurate troubleshooting in residue analysis, consistent and reliable data is crucial. The table below summarizes key residue findings and validation parameters for this compound in tomato fruits from a recent study [1].

Parameter Details / Values for this compound
Reported Matrix Tomato Fruits
Dissipation Half-life (t₁/₂) 1.49 - 1.83 days
Final Residue Concentration (after 2-3 applications) 0.307 - 0.751 mg/kg
EU Maximum Residue Limit (MRL) Met (Specific value not stated in provided text)
Limit of Quantification (LOQ) 5 µg/kg
Extraction Solvent Acetonitrile
Clean-up / Minimizing Matrix Effect 4-fold dilution of raw extract
Instrumental Analysis UPLC-MS/MS

Detailed Experimental Protocol for Residue Analysis

This validated methodology for determining this compound residues in tomatoes can be a reference for developing your own laboratory protocols [1].

  • Sample Preparation: Homogenize a representative sample of the tomato fruit.
  • Extraction: Extract the pesticides from the homogenized sample using acetonitrile.
  • Clean-up (Matrix Effect Mitigation): Instead of a traditional clean-up step like using a PSA sorbent, which was found to reduce signal sensitivity, a 4-fold dilution of the raw extract with acetonitrile is performed. This approach was shown to effectively minimize the matrix effect (signal suppression was reduced to -9.8% for this compound) [1].
  • Instrumental Analysis:
    • Technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Mobile Phase: Methanol/water without additive was found to provide significantly higher signal sensitivity compared to acetonitrile/water or the addition of formic acid [1].
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

The following workflow diagram illustrates the complete analytical procedure:

G start Homogenized Tomato Sample step1 Extraction with Acetonitrile start->step1 step2 4-Fold Dilution of Raw Extract step1->step2 step3 Analysis via UPLC-MS/MS step2->step3 end Quantification & Data Analysis step3->end

Key Considerations for Technical Support

Based on the research, here are specific issues and solutions that could form the core of your FAQs:

  • FAQ: How can I improve the sensitivity of this compound in my LC-MS/MS analysis and reduce matrix effects?

    • Troubleshooting Guide: If you observe significant signal suppression, avoid using primary secondary amine (PSA) sorbent for clean-up, as it was shown to reduce signal sensitivity by 29.6% [1]. The recommended approach is to dilute the raw extract (4-fold) before injection. Furthermore, for the mobile phase, using a methanol/water system without additives provided superior sensitivity compared to acetonitrile-based phases or the addition of formic acid [1].
  • FAQ: My recovery rates for this compound and its metabolites are unsatisfactory when using a QuEChERS method. How can I optimize this?

    • Troubleshooting Guide: This is a common challenge, especially with metabolites. One study on edible fungi found that adding 1% formic acid to the acetonitrile extraction solvent significantly improved recovery rates for this compound and its major metabolite, this compound-alcohol, yielding acceptable results (81.8–99.5%) [2]. Using anhydrous NaOAc for phase separation was also part of this optimized protocol [2].
  • FAQ: The available research does not mention "lukewarm water treatment" for residue removal. Why might this be, and what are the implications?

    • Technical Insight: Simple water washing is generally ineffective for removing systemic pesticides. This compound is a lipophilic compound (log P > 4) designed to penetrate plant surfaces and act on pests, making it difficult to remove through surface washing alone [3]. Research focus is on field dissipation and metabolic degradation within the plant or by microorganisms, rather than post-harvest physical removal [1] [4].

References

additive effects in spiromesifen resistance development

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Spiromesifen Resistance Guide for Researchers

Q1: What are the primary mechanisms by which pests develop resistance to this compound?

Research has identified two major resistance mechanisms: target-site mutations and enhanced metabolic detoxification.

  • Target-Site Resistance (TSR): this compound inhibits Acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. Specific amino acid substitutions in the ACCase enzyme can reduce the insecticide's binding efficiency.
  • Metabolic Resistance (MDR): This involves an upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), which break down the insecticide before it can act on its target.

The table below summarizes key resistance mechanisms identified in various arthropod pests:

Pest Species Primary Mechanism Specific Findings Resistance Level (Fold) Citation

| Greenhouse Whitefly ( Trialeurodes vaporariorum) | Target-Site | E645K (Glu to Lys) substitution in the ACCase enzyme. | Up to 26-fold | [1] | | Two-Spotted Spider Mite ( Tetranychus urticae) | Metabolic & Target-Site | Involvement of P450s; F1640L mutation in ACCase & increased ACCase expression. | 60 to 142-fold (field); >1000 (lab-selected) | [2] [3] | | Silverleaf Whitefly ( Bemisia tabaci) | Unknown (Likely TSR) | No synergism with PBO or DEF; suggests a target-site mechanism not affected by metabolic inhibitors. | >10,000-fold | [4] |

This relationship between the insecticide, its target, and resistance mechanisms can be visualized as follows:

G This compound This compound ACCase ACCase Enzyme (Target Site) This compound->ACCase Binds to CT-Domain LipidSynthesis Disruption of Lipid Synthesis ACCase->LipidSynthesis Death Pest Death LipidSynthesis->Death Resistance Resistance Resistance->this compound Impedes Resistance->this compound 2. Metabolic Detoxification (e.g., P450s) Resistance->ACCase 1. Target-site Mutations (e.g., E645K, F1640L)

Q2: How can I monitor and characterize this compound resistance in a field population?

A robust protocol involves bioassays coupled with synergist and molecular diagnostics. The workflow below outlines this integrated approach.

G Start Collect Field Population Bioassay Dose-Response Bioassay Start->Bioassay CalcRR Calculate Resistance Ratio (RR) Bioassay->CalcRR HighRR High RR? CalcRR->HighRR Synergist Synergist Assays HighRR->Synergist Yes End End HighRR->End No MechMetabolic Mechanism: Metabolic (P450s, Esterases) Synergist->MechMetabolic MechTarget Mechanism: Suspected Target-Site Synergist->MechTarget Molecular Molecular Diagnostics MechTarget->Molecular ConfirmTSR Confirm Target-Site Mutation (e.g., qPCR, sequencing) Molecular->ConfirmTSR

Detailed Experimental Protocols:

  • 1. Dose-Response Bioassay [2] [3]

    • Objective: Determine the LC₅₀ (Lethal Concentration that kills 50%) of this compound for a field population relative to a susceptible lab strain.
    • Method: Use a commercial formulation of this compound. Prepare a serial dilution of the insecticide and apply it to the pest (e.g., via leaf-dip method for mites, topical application for whiteflies). For spider mites, assays are often performed on larval stages.
    • Data Analysis: Record mortality after a set period (e.g., 24-72 hours). Use probit analysis to calculate LC₅₀ values. The Resistance Ratio (RR) is calculated as: RR = LC₅₀ (Field Population) / LC₅₀ (Susceptible Strain).
  • 2. Synergist Assays [2] [3]

    • Objective: Identify the involvement of metabolic detoxification enzymes.
    • Method: Pre-treat pests with sublethal doses of enzyme inhibitors before conducting the bioassay. Common synergists include:
      • Piperonyl Butoxide (PBO): Inhibits P450s.
      • Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).
      • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
    • Interpretation: If mortality significantly increases in the synergist + this compound group compared to this compound alone, it indicates that the inhibited enzyme family is involved in resistance.
  • 3. Molecular Diagnostics for Target-Site Mutations [1] [3]

    • Objective: Detect known amino acid substitutions in the ACCase gene.
    • Method:
      • DNA Extraction: Extract genomic DNA from pest samples.
      • PCR Amplification: Amplify the region of the ACCase gene encoding the carboxyltransferase (CT) domain using specific primers.
      • Sequencing: Sequence the PCR product and align it with a susceptible reference sequence to identify single nucleotide polymorphisms (SNPs) that cause amino acid changes (e.g., E645K in whiteflies, F1640L in spider mites).
      • qPCR Assay: For known mutations, a TaqMan allelic discrimination assay can be developed and used for high-throughput screening of field populations [1].
Q3: Are there any strategies to overcome or delay this compound resistance?

Yes, an Integrated Pest Management (IPM) approach is critical.

  • Combination with Biological Control: A 2024 study showed that combining this compound with entomopathogenic fungi (EPF) like Beauveria bassiana can be effective. The mixtures can act additively or synergistically, increasing the speed of kill against whiteflies. This approach reduces reliance on chemicals and leverages multiple modes of action [5].
  • Avoid Mixtures with Cross-Resistance Risk: Exercise caution with pesticide mixtures. A 2022 study demonstrated that selecting spider mites with a this compound-abamectin mixture led to extremely high resistance to both compounds and cross-resistance to other acaricides like spirodiclofen and milbemectin [6]. Mixtures should combine compounds with entirely different modes of action and no known cross-resistance.
  • Rotation: Rotate this compound with insecticides from different IRAC groups that do not show cross-resistance.
Q4: Has resistance been documented in non-agricultural settings?

Emerging research explores this compound's use against mosquitoes. A 2024 study on Aedes aegypti found no significant resistance in field populations, suggesting it could be a viable alternative larvicide in regions with resistance to conventional insecticides. The study noted it reduces larval biomass, causes oxidative stress, and sterilizes adult females [7].

Troubleshooting Common Experimental Issues

  • Problem: High control mortality in bioassays.

    • Solution: Ensure the health and consistent rearing of your test populations. Avoid stress from overcrowding, poor diet, or unsuitable environmental conditions (temperature, humidity). Use a solvent control if the formulation requires it.
  • Problem: Inconsistent results in synergist assays.

    • Solution: Titrate the concentration of the synergist carefully. It must be sublethal on its own but sufficient to inhibit target enzymes. Confirm the efficacy of your synergist batch using a positive control, if available.
  • Problem: A field population shows high resistance, but no known mutation is found.

    • Action: This suggests a potentially novel or non-target-site mechanism. Investigate further by:
      • Conducting gene expression analysis (qPCR) of candidate detoxification genes (e.g., P450s, esterases) and the ACCase gene itself [2].
      • Performing genomic studies (e.g., QTL mapping, bulk segregant analysis) to identify new loci associated with resistance [3].

References

synergists to overcome spiromesifen resistance in field populations

Author: Smolecule Technical Support Team. Date: February 2026

Synergists for Spiromesifen Resistance Research

Synergist Abbreviation Target Enzyme Evidence of Effectiveness
Piperonyl butoxide [1] [2] [3] PBO Cytochrome P450 monooxygenases (P450s) Significant synergistic effect observed in a this compound-resistant population of Neoseiulus californicus (3.75-fold reduction in resistance) [1]. Pre-treatment synergized this compound in resistant Tetranychus urticae field populations [2].
S,S,S-tributyl phosphorotrithioate [1] DEF Esterases Showed a synergistic effect (2.54-fold reduction) in a this compound-resistant laboratory population of Neoseiulus californicus [1].
Diethyl maleate [1] [3] DEM Glutathione S-transferases (GST) Demonstrated a synergistic effect (1.93-fold reduction) in a this compound-resistant laboratory population of Neoseiulus californicus [1].

Experimental Protocol for Synergist Assays

The following workflow outlines a standard methodology used in recent research to assess the role of metabolic detoxification in this compound resistance [2].

start Start: Obtain Resistant and Susceptible Mite Populations step1 1. Prepare Synergist Solution start->step1 step2 2. Pre-treat Mites (via spraying or residual contact) step1->step2 step3 3. Apply this compound Bioassay step2->step3 step4 4. Assess Mortality step3->step4 step5 5. Analyze Data (Calculate Resistance Ratio & Synergism Ratio) step4->step5 end End: Interpret Mechanism step5->end

Here is a detailed breakdown of the key steps:

  • Preparation of Synergist Solution: A specific concentration of the synergist (e.g., PBO) is prepared in a suitable solvent, often with the addition of a surfactant like Triton X-100 to ensure even coverage [2].
  • Pre-treatment of Mites: Adult female mites or other relevant life stages are treated with the synergist solution before exposure to the acaricide. This is commonly done using a leaf-disc spray tower to ensure a precise and uniform application [2].
  • Bioassay with this compound: After a predetermined interval (e.g., 2 hours), the pre-treated mites are then subjected to a standard this compound bioassay to determine the lethal concentration (LC50) [2].
  • Data Analysis: The resistance ratio (RR) and synergism ratio (SR) are calculated.
    • Resistance Ratio (RR) = LC50 (Resistant strain) / LC50 (Susceptible strain)
    • Synergism Ratio (SR) = LC50 (without synergist) / LC50 (with synergist) A high SR for a particular synergist indicates that the corresponding metabolic detoxification system (e.g., P450s for PBO) is a significant mechanism of resistance [1] [2].

Key Resistance Mechanisms & Synergist Application

The diagram below illustrates how synergists help uncover the biochemical mechanisms behind this compound resistance.

cluster_metabolic Metabolic Resistance Mechanisms (Reversible by Synergists) cluster_target Target-Site Resistance (Not affected by Synergists) This compound This compound Exposure mech1 Metabolic Resistance (Detoxification) This compound->mech1 mech2 Target-Site Resistance (ACCase Mutation/Overexpression) This compound->mech2 p450 P450-mediated Detoxification mech1->p450 Inhibited by esterase Esterase-mediated Detoxification mech1->esterase Inhibited by gst GST-mediated Detoxification mech1->gst Inhibited by accase Altered ACCase (Target Enzyme) mech2->accase inhibitor_pbo PBO p450->inhibitor_pbo Inhibited by inhibitor_def DEF esterase->inhibitor_def Inhibited by inhibitor_dem DEM gst->inhibitor_dem Inhibited by

  • Metabolic resistance is a primary mechanism. Research on two-spotted spider mites confirms that cytochrome P450 monooxygenases are critically involved in this compound resistance [2] [4]. Elevated activities of esterases and glutathione S-transferases have also been documented in resistant populations [1] [3].
  • Target-site resistance is also a factor. Mutations in the target enzyme, acetyl-CoA carboxylase (ACCase), or its overexpression, can confer resistance. For example, an F1640L mutation in the ACCase gene was found in highly resistant field populations of Tetranychus urticae [4]. It is important to note that synergists like PBO, DEF, and DEM do not counteract this form of resistance.

Important Considerations for Researchers

  • Synergists are primarily diagnostic tools. While they can restore susceptibility by inhibiting detoxifying enzymes, their use is mainly for identifying resistance mechanisms in a lab setting, not necessarily for field-level control.
  • Cross-resistance is a risk. Laboratory-selected this compound-resistant populations can develop cross-resistance to other acaricides, including spirodiclofen, etoxazole, and milbemectin [1]. This should be considered when designing resistance management strategies.
  • Effectiveness varies by species and population. Some highly resistant strains of pests like Bemisia tabaci showed no significant reduction in resistance when pre-treated with metabolic synergists, suggesting that a non-metabolic (potentially target-site) mechanism was the primary cause [5] [6].

References

comparative residual toxicity of spiromesifen on different crops

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Residual Toxicity of Spiromesifen on Crops

Crop Initial Deposit (mg/kg) Half-Life (Days) Final Residue (mg/kg) Safe PHI (Days) Reference Matrix
Tomato Not Specified 2.37 - - [1]
Cabbage Not Specified 3.79 - - [1]
Lettuce 136.90 2.89 25.40 (7 days post-application) Suggested: 7 [2]
Perilla Leaves 189.75 4.25 44.30 (7 days post-application) Suggested: 7 [2]
Chilli - - - - [3]

Detailed Experimental Protocols

The comparative data is generated through supervised field trials and standardized laboratory analysis. Here are the typical methodologies used in these studies.

Field Trial Design
  • Plot Design: Studies use Randomized Block Design (RBD) with treated plots and untreated control plots [3].
  • Application: this compound is typically applied as a foliar spray using backpack sprayers at the recommended dosage (e.g., 96 g a.i. ha⁻¹) and a higher dose (e.g., 192 g a.i. ha⁻¹) to understand dose-dependent effects [3] [1]. Application often occurs during the fruiting stage for crops like chilli [3].
  • Sampling: Samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 14 days) after the final application. The "0-day" sample is usually collected 2 hours after spraying [2].
Residue Analysis (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is the standard for extracting this compound residues from crop samples [3] [2].

  • Extraction: A representative sample is homogenized with a solvent like ethyl acetate or acetonitrile [1].
  • Clean-up: The extract is purified using dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA), graphitized carbon black (GCB), and magnesium sulfate (MgSO₄) to remove impurities [1] [4].
  • Analysis and Quantification: The purified extracts are analyzed using advanced chromatographic techniques. Common methods include:
    • GC-ECD/GC-MS: Gas Chromatography with Electron Capture Detector or Mass Spectrometry [3].
    • LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry, which is highly sensitive and can also detect metabolites like BSN2060-enol [2].

The following diagram illustrates the workflow from field sampling to risk assessment.

Sampling Field Sampling (Collected at multiple time points) Extraction Sample Extraction (QuEChERS Method) Sampling->Extraction Cleanup Sample Clean-up (d-SPE with PSA, GCB, MgSO₄) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD, GC-MS, LC-MS/MS) Cleanup->Analysis Modeling Data Modeling (First-order kinetics, Half-life calculation) Analysis->Modeling Assessment Safety Assessment (Dietary risk %ADI) Modeling->Assessment

Decontamination and Risk Assessment

Research also evaluates methods to remove residues and assesses consumer health risks.

  • Decontamination Methods: Simple household processing can significantly reduce this compound residues. Studies on chilli found lukewarm water treatment most effective, while tap water washing was least effective [3]. For tomatoes and cabbage, washing with boiling water was the most effective decontamination strategy [1].
  • Dietary Risk Assessment: Studies calculate the Theoretical Maximum Daily Intake (TMDI) and compare it to the Acceptable Daily Intake (ADI). For this compound on lettuce and perilla leaves, the TMDI was significantly lower than the ADI, indicating a low health risk to consumers [2].

References

spiromesifen safety assessment and risk evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Risk Assessment of Spiromesifen

The table below summarizes the core findings from safety and risk assessments of this compound across different organisms and scenarios.

Assessment Aspect Key Findings Experimental Organism/Matrix Reference
Mammalian Toxicity (Regulatory) Established tolerances; chronic dietary risk assessments indicate safe consumption. Human dietary risk model [1]
Consumer Dietary Risk Chronic risk quotients significantly below 100%; TMDI* calculations indicate no significant health risk. Lettuce, perilla leaves, tomato [2] [3]
Residue Dissipation Rapid dissipation with short half-lives (e.g., 1.49-2.89 days in tomatoes, lettuce). Tomato, lettuce, perilla leaves [2] [3]
Effects on Honeybees Induces histopathological and cytotoxic changes in the midgut; no direct mortality. Honeybee (Apis mellifera) [4]
Aquatic Toxicity Disrupts vascular development, inhibits cell proliferation and migration. Zebrafish (Danio rerio) [5]
Effects on Non-Target Insects Causes larval mortality, reduces body weight/volume, and has sterilizing effects on adult females. Mosquito (Aedes aegypti) [6]

*TMDI: Theoretical Maximum Daily Intake

Experimental Protocols for Key Assessments

To ensure reproducibility and provide deeper insight, here are the methodologies for some of the key experiments cited.

Residue Analysis and Risk Assessment in Crops

This protocol is typical of studies that determine residue levels and calculate dietary risk [2] [3].

  • Field Trial: Crops are cultivated according to standard agricultural practices. The pesticide is applied at the recommended rate and sometimes at a higher rate. Samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 14 days) after the final application.
  • Laboratory Analysis:
    • Extraction: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used. Samples are homogenized and extracted with acetonitrile.
    • Quantification: Residues are analyzed and quantified using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
  • Data Calculation:
    • Dissipation Half-life: Calculated using first-order kinetic models.
    • Risk Assessment: The Theoretical Maximum Daily Intake (TMDI) is calculated using the maximum residue level and average food consumption data. This value is compared to the Acceptable Daily Intake (ADI). A risk quotient (%ADI) below 100% indicates acceptable risk.
Assessment of Vascular Developmental Toxicity in Zebrafish

This methodology was used to investigate this compound's toxicity to aquatic organisms [5].

  • Organism and Exposure: Transgenic zebrafish embryos are used. They are exposed to various concentrations of this compound dissolved in a solvent, with a control group exposed to solvent only.
  • Morphological Observation: Embryos are observed under a microscope for survival rates and visible malformations.
  • Biochemical and Molecular Analysis:
    • Gene Expression: The expression of genes related to vascular development is analyzed using quantitative real-time PCR (qPCR).
    • Cell Studies: Human Umbilical Vein Endothelial Cells are used to assess cell viability, proliferation, and migration after this compound exposure.
    • Pathway Analysis: Protein levels in key signaling pathways are examined via Western blotting.

The experimental workflow for this assessment can be visualized as follows:

G Start Start: Zebrafish Embryo Toxicity Assay ExpGroup Experimental Group This compound Exposure Start->ExpGroup ControlGroup Control Group Solvent Only Start->ControlGroup MorphObs Morphological Observation (Survival, Malformations) ExpGroup->MorphObs ControlGroup->MorphObs GeneExpr Gene Expression Analysis (qPCR for vascular genes) MorphObs->GeneExpr CellAssay In-vitro Cell Assays (HUVEC viability, migration) GeneExpr->CellAssay DataAnalysis Data Analysis & Conclusion CellAssay->DataAnalysis

Evaluation of Sterilizing Effects on Mosquitoes

This protocol assesses the sublethal impacts of this compound on insect physiology and reproduction [6].

  • Larval Bioassay: Late instar larvae are exposed to a range of concentrations of this compound to determine the lethal concentration that kills 50% of the population.
  • Sublethal Exposure: A separate group of larvae is exposed to the previously determined LC₅₀.
  • Biochemical Analysis: After exposure, larvae are analyzed for changes in carbohydrate, lipid, and protein content. Oxidative stress markers are also measured.
  • Adult Reproductive Assessment: Adults that emerge from exposed larvae are assessed for fecundity and fertility to determine the sterilizing effect.

Comparative Efficacy with Other Pest Control Methods

This compound is often used in combination with other agents. Research shows that its interaction with biological controls can be complex and depends on the specific combination.

Control Agent Type Nature of Interaction with this compound Outcome & Significance
Cordyceps farinosa Entomopathogenic Fungus Variable: Antagonism or synergism depending on concentration ratio. Demonstrates potential for combined use, but ratios must be optimized to avoid reduced efficacy [7].
Beauveria bassiana Entomopathogenic Fungus Additive Co-application can increase the speed of pest kill, offering a viable Integrated Pest Management strategy [7].

Key Conclusions for Professionals

  • Consumer and Mammalian Safety: Regulatory and scientific data consistently show that this compound residues in food pose a low dietary risk to humans, supporting its established tolerances [1] [2] [3].
  • Environmental and Non-Target Risks: The primary safety concerns involve non-target organisms. Sublethal effects on honeybee guts [4] and developmental toxicity in zebrafish [5] highlight the need for careful environmental consideration.
  • Resistance and Integrated Management: this compound remains a valuable chemical due to its unique mode of action. Its ability to act synergistically with certain entomopathogenic fungi [7] and its efficacy against pests resistant to other insecticides [6] make it a strong candidate for rotation or combination within IPM programs.

References

maximum residue limit establishment for spiromesifen

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and MRLs

Spiromesifen is an insecticide and acaricide that continues to be authorized in some regions, with ongoing reviews and tolerance establishments.

Region/ Body Regulatory Status Key Substances / Crops Notes
European Union (EU) Authorized (Under review) This compound MRL review under Article 12 of Regulation (EC) No 396/2005; some MRL proposals require further consideration by risk managers [1].
United States (EPA) Authorized This compound (Oranges, Orange oil) Tolerance established at 0.15 ppm for oranges and 40.0 ppm for orange oil (effective June 2024) [2].
Codex Alimentarius MRLs Established This compound Codex Maximum Residue Limits (CXLs) are a reference point for international standards and EU reviews [1].

Analytical Methods and Experimental Data

Research provides validated methods for simultaneous determination of this compound and similar compounds, along with data on its behavior in crops.

Analytical Method for Residue Determination

A 2023 study developed and validated a method for determining this compound and spirodiclofen residues in tomato fruit [3].

  • Sample Preparation: Based on the QuEChERS approach. Tomato samples are extracted with acetonitrile. For LC-MS/MS analysis, a 4-fold dilution of the raw extract was found optimal to minimize matrix effects [3].
  • Instrumental Analysis: Using UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) with electrospray ionization (ESI) in positive mode [3].
  • Method Validation: The method was validated with the following parameters [3]:
Parameter This compound Spirodiclofen
Linearity Range 1–100 µg/kg 0.5–100 µg/kg
Correlation Coefficient (R²) ≥ 0.9993 ≥ 0.9991
Limit of Quantification (LOQ) 5 µg/kg 5 µg/kg
Average Recovery 89.23–97.22% 89.23–97.22%
Matrix Effect -9.8% -7.2%
Dissipation and Residue Data in Tomatoes

The same 2023 study under field conditions provides key data on how these substances break down [3]:

Compound Half-life (Days) Final Residue Range (mg/kg) Assessment
This compound 1.49 - 1.83 days 0.307 - 0.751 mg/kg Below EU MRLs; chronic risk assessment indicates safety for adult consumers [3].
Spirodiclofen 1.91 - 2.38 days 0.101 - 0.398 mg/kg Below EU MRLs; chronic risk assessment indicates safety for adult consumers [3].

Analytical Workflow

The general workflow for determining this compound residues in a food matrix, as validated in the studies, can be summarized as follows:

Sample Sample Homogenization Homogenization Sample->Homogenization Extraction: Acetonitrile Extraction: Acetonitrile Homogenization->Extraction: Acetonitrile Phase Separation (MgSO4:NaOAc) Phase Separation (MgSO4:NaOAc) Extraction: Acetonitrile->Phase Separation (MgSO4:NaOAc) QuEChERS Method QuEChERS Method Extraction: Acetonitrile->QuEChERS Method  Based on Purification (e.g., PSA, C18, GCB) Purification (e.g., PSA, C18, GCB) Phase Separation (MgSO4:NaOAc)->Purification (e.g., PSA, C18, GCB) Dilution (e.g., 4-fold) Dilution (e.g., 4-fold) Purification (e.g., PSA, C18, GCB)->Dilution (e.g., 4-fold) Instrumental Analysis (UPLC-MS/MS) Instrumental Analysis (UPLC-MS/MS) Dilution (e.g., 4-fold)->Instrumental Analysis (UPLC-MS/MS) Identification & Quantification Identification & Quantification Instrumental Analysis (UPLC-MS/MS)->Identification & Quantification MRM Mode MRM Mode Instrumental Analysis (UPLC-MS/MS)->MRM Mode  Uses

Important Considerations for Comparison

  • Metabolites: For a complete risk assessment, note that the metabolites of this compound can be of toxicological concern and may need to be included in the residue definition for enforcement, similar to its relative spirotetramat [4].
  • Regional Variations: MRLs are not universal. The tolerance for orange oil in the U.S. is set at 40.0 ppm [2], but limits can differ for other crops and in other jurisdictions like the EU. Always consult the specific MRL database for your target market.

Research and Regulatory Gaps

  • Ongoing Review: The EU indicates that while no consumer health risk was identified for this compound, the MRL proposals still require further consideration by risk managers, suggesting some data may be incomplete [1].
  • Comparative Toxicity: When comparing alternatives, note that spirodiclofen, a related compound, is classified as carcinogenic 1B (H351) in the EU, meaning it is presumed to have carcinogenic potential for humans [5].

References

comparative dissipation half-lives of spiromesifen across crops

Author: Smolecule Technical Support Team. Date: February 2026

Dissipation Half-Lives of Spiroxamine in Various Crops

Crop Half-Life (DT₅₀) Experimental Conditions / Notes Citation
Strawberry 4.71 days Open-field; first-order kinetics [1]
Grapes ~7 days Residues halved about 7 days after application [2]
Cucumber ~2 days Open-field; first-order decay process [3]
Wheat Reduced by up to 60% Presence of humic acids or nitrophenols under biotic stress [4]

Common Experimental Protocols for Residue Analysis

The studies on spiroxamine employed similar, well-established methodologies for quantifying pesticide residues, primarily based on the QuEChERS approach and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Extraction: The common method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This typically involves extracting the homogenized crop sample with acetonitrile, followed by a liquid-liquid partitioning step induced by adding salts like magnesium sulfate (MgSO₄) and sodium acetate [1] [5] [3].
  • Cleanup: The extract is often purified using dispersive solid-phase extraction (d-SPE) with sorbents such as Primary Secondary Amine (PSA) and more MgSO₄ to remove interfering compounds [5].
  • Analysis and Quantification: The final determination is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is favored for its high sensitivity, selectivity, and ability to confirm analyte identity with a low limit of quantification (LOQ), often as low as 0.001 mg/kg [1] [3]. The dissipation kinetics are typically found to follow a first-order kinetic model [1] [3].

The following flowchart illustrates the general workflow of this analytical process.

G Experimental Workflow for Pesticide Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Extract Cleanup & Analysis cluster_data Data Processing S1 Homogenize Crop Sample S2 Extract with Acetonitrile (QuEChERS method) S1->S2 S3 Add Salts (e.g., MgSO₄) for Phase Separation S2->S3 S4 Centrifuge S3->S4 A1 Clean-up with d-SPE Sorbents (e.g., PSA) S4->A1 A2 Filter A1->A2 A3 Analyze via LC-MS/MS A2->A3 D1 Identify and Quantify Pesticide Residues A3->D1 D2 Model Dissipation Kinetics (First-Order) D1->D2 D3 Calculate Half-Life (DT₅₀) D2->D3

References

Residue Dissipation and Consumer Risk Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from recent field studies on spiromesifen residues in various crops, which are central to dietary risk assessment.

Crop Initial Deposit (mg/kg) Half-Life (Days) Final Residue (mg/kg) Risk Assessment Metric (%ADI) Reference (Year)
Tomato Not Specified 1.49 - 1.83 0.307 - 0.751 (at PHI) Chronic risk deemed safe for adults [1] 2023
Lettuce 136.90 2.89 Not Specified 6.83% [2] 2022
Perilla Leaves 189.75 4.25 Not Specified 4.60% [2] 2022

These studies conclude that when this compound is applied according to recommended field dosages, the chronic dietary risk to consumers is acceptable, as the calculated exposure is well below the Acceptable Daily Intake (ADI) [1] [2].

Detailed Experimental Protocols

For your comparison guides, the reproducibility of data hinges on precise methodologies. Here are the core experimental protocols from the cited research.

Sample Analysis via LC-MS/MS

The determination of this compound and its metabolites in crops like tomatoes and lettuce typically involves the following advanced analytical techniques [1] [2]:

  • Extraction: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is standard. It involves extracting the analyte with acetonitrile, followed by a partitioning step using salts.
  • Clean-up and Dilution: To minimize the "matrix effect" (where co-extracted compounds suppress or enhance the analyte signal), a simple dilution of the raw extract (e.g., 4-fold) is often employed instead of complex clean-up procedures [1].
  • Instrumental Analysis: Analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode. This technique separates the compounds and identifies them based on their unique mass-to-charge ratios.
    • This compound MRM transition: 371.2 → 273.2 (quantifier) and 371.2 → 255.2 (qualifier) [1].
Dissipation and Risk Assessment Workflow

The process of determining residue decline and assessing risk follows a logical sequence, as shown in the diagram below.

workflow Start Field Treatment (Apply this compound at recommended dose) Sampling Periodic Sampling (Collect crop samples over time) Start->Sampling Analysis Residue Analysis (QuEChERS extraction + LC-MS/MS) Sampling->Analysis Modeling Kinetic Modeling (Fit data to first-order decay model) Analysis->Modeling HalfLife Calculate Half-Life (DT50 = ln(2)/k) Modeling->HalfLife RiskCalc Risk Calculation (EDI = (Residue × Food Intake) / Body Weight) %ADI = (EDI / ADI) × 100% HalfLife->RiskCalc

Toxicity and Effects on Non-Target Organisms

A comprehensive risk assessment also considers non-target effects. Recent research has highlighted sublethal toxic effects of this compound.

  • Honeybees (Apis mellifera): A 2021 study found that ingestion of this compound at the field-recommended dose induced histopathological and cytotoxic changes in the midgut of honeybee workers. Effects included disorganization of the epithelial architecture and cell degeneration, which could potentially affect the longevity and behavior of this crucial pollinator [3].
  • Spider Mites (Tetranychus urticae): Laboratory bioassays demonstrate that this compound has strong sublethal effects, significantly reducing fecundity and fertility in two-spotted spider mites and causing population decline at higher concentrations [4].

Key Insights for Your Comparison Guide

When structuring your guide, these synthesized points may be valuable:

  • Rapid Dissipation: this compound exhibits a relatively short half-life (often 2-4 days) in leafy vegetables and fruits, which is a positive trait from an environmental residue perspective [1] [2].
  • Sensitive Analysis: State-of-the-art LC-MS/MS methodologies provide robust and reliable data for monitoring this compound residues at trace levels, ensuring accurate risk assessment [1].
  • Beyond Acute Toxicity: Risk profiles should account for sublethal effects on non-target organisms like pollinators, which are not captured by mortality studies alone [3].
  • Consumer Safety: Consolidated evidence from multiple field studies indicates that the chronic dietary risk from this compound residues in treated crops is low for consumers [1] [2].

References

cross-resistance patterns between spiromesifen and other insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Resistance Patterns of Spiromesifen

Pest Species Observed Cross-Resistance Absence of Cross-Resistance (or low levels) Key Findings
Whitefly (Bemisia tabaci) Spirotetramat (130-fold RR) [1] Not tested in the study, but the selected strain lacked cross-resistance to other, unspecified insecticides [1] High resistance to this compound (>10,000-fold RR) can confer cross-resistance to spirotetramat, but at a lower level [1].
Citrus Red Mite (Panonychus citri) Spirodiclofen, Spirotetramat [2] Hexythiazox, Clofentezine, Fenpyroximate, Etoxazole, Bifenazate, Abamectin, Pyridaben [2] A lab-generated strain with high resistance to spirotetramat (1,668-fold RR) showed clear cross-resistance to other ketoenols in both eggs and larvae [2].
Two-Spotted Spider Mite (Tetranychus urticae) Spirodiclofen [3] [4] Not specified in the provided studies Metabolic resistance mechanisms (P450s) can confer cross-resistance within the ketoenol class [3]. A specific mutation (F1656L) in the ACCase target site is also suspected to cause cross-resistance [3].
Yellow Fever Mosquito (Aedes aegypti) Not tested for other ketoenols Temephos (an organophosphate) [5] A study on repurposing this compound for mosquito control found no resistance in temephos-resistant populations, suggesting no cross-resistance with this neurotoxic insecticide [5].

Molecular Mechanisms of Resistance and Cross-Resistance

The cross-resistance between this compound and other ketoenols is primarily due to their shared mode of action and similar metabolic resistance pathways.

  • Shared Target Site: this compound, spirodiclofen, and spirotetramat all belong to the ketoenol class (IRAC Group 23) and inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis [3] [4]. This shared target is the fundamental reason for the observed cross-resistance.
  • Target-Site Resistance: An amino acid substitution (F1656L) in the carboxyltransferase (CT) domain of ACCase has been identified in this compound-resistant Tetranychus urticae populations. This mutation is predicted to interfere with the binding of ketoenol insecticides [3].
  • Metabolic Resistance: The overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), is a key mechanism. The specific P450 CYP392E10 has been functionally characterized to metabolize both this compound and spirodiclofen [3].

The following diagram illustrates how these mechanisms operate at the cellular level.

architecture cluster_0 Resistance Mechanisms This compound This compound ACCase ACCase Target-Site This compound->ACCase Inibits Spirodiclofen Spirodiclofen Spirodiclofen->ACCase Inhibits LipidBiosynthesis Disrupted Lipid Biosynthesis ACCase->LipidBiosynthesis Regulates P450 P450 Enzymes (e.g., CYP392E10) P450->this compound Metabolizes P450->Spirodiclofen Metabolizes Mutation Target-Site Mutation (F1656L in ACCase) Mutation->ACCase Alters

This diagram shows the shared target site (ACCase) of ketoenol insecticides and the two primary resistance mechanisms that can lead to cross-resistance: metabolic detoxification by P450 enzymes and a target-site mutation that prevents the insecticide from binding effectively [3].

Detailed Experimental Data & Protocols

For researchers looking to replicate or understand these findings, here is a summary of key experimental details from the cited studies.

Study Focus Bioassay Method Synergist Assays Molecular Techniques
Whitefly Resistance Monitoring [1] Leaf-dip bioassay [1]. Piperonyl butoxide (PBO), diethyl maleate (DEM), and S,S,S-tributyl phosphorotrithioate (DEF) used; no significant synergism observed [1]. Not detailed in the abstract.
Spider Mite Resistance Mechanisms [3] [4] Spray tower application on leaf discs (Potter spray tower) [4]. Pre-treatment with PBO (P450 inhibitor) and DEF (esterase inhibitor) to probe metabolic resistance [4]. RNA-sequencing, qPCR for gene expression (e.g., CYP392E10, CCE04) [3].
Citrus Red Mite Genetics [2] Detached leaf method on water-saturated sponge; Potter spray tower for precise application [2]. Not explicitly mentioned. Reciprocal crossing experiments and genetic analysis (e.g., backcrossing F1 progeny) to determine dominance and number of genes involved [2].

Implications for Resistance Management (IRM)

The evidence suggests several critical points for designing sustainable IRM strategies:

  • Avoid Rotating Within Ketoenols: Due to the high risk of cross-resistance, this compound, spirodiclofen, and spirotetramat should not be used in alternation with each other [2].
  • Utilize Unrelated Modes of Action: Rotate this compound with insecticides from different IRAC groups, such as mitochondrial electron transport inhibitors (METI-I, Group 21) or growth regulators (Group 10), to which no cross-resistance has been observed [2].
  • Explore Synergistic Combinations: Research indicates that combining this compound with entomopathogenic fungi (e.g., Beauveria bassiana) can, under specific concentration ratios, lead to synergistic effects, improving control and potentially mitigating resistance development [6].

References

resistance monitoring methods for spiromesifen in field populations

Author: Smolecule Technical Support Team. Date: February 2026

A Reference Framework for Resistance Monitoring

The table below summarizes key resistance monitoring methods used for fungal pathogens in vineyards, which can be adapted for other pests and chemicals [1].

Monitoring Method Description Key Findings/Outcomes
Bioassay (Phenotyping) Laboratory tests to assess pathogen growth or survival at various fungicide concentrations. Measured sensitivity shifts; confirmed resistance to Group 11 (QoI) and Group 4 fungicides in downy mildew [1].
Genetic Analysis (Genotyping) Molecular techniques (qPCR, NGS) to detect known resistance-associated mutations in pathogen DNA. Identified mutations (e.g., G143A for QoIs); strong correlation (over 90%) with bioassay results for some fungicide groups [1].
Sample Collection & Preparation Used rotorod spore traps, leaf washing, and swabs to collect pathogen samples from air and plant surfaces. Spore traps proved highly sensitive, enabling detection before visible symptoms appeared [1].
In-field qPCR Pipeline A rapid, on-site molecular detection system for estimating resistance mutation frequencies. Successfully deployed for estimating resistance frequencies in commercial vineyards as a cost-effective "first look" [1].

Experimental Protocols for Key Methods

Here are more detailed methodologies for the core techniques cited in the research, which can inform the design of your own experiments [1].

  • Pathogen Sample Collection and Isolation:

    • Rotorod Spore Traps: These mechanical traps collect airborne spores from the field over a set period. The collected samples are then used for direct DNA extraction.
    • Leaf/Swab Sampling: Infected plant tissue is collected, or surfaces are swabbed to gather pathogen material. This is followed by laboratory isolation of the pathogen (e.g., Botrytis cinerea or Erysiphe necator) on artificial growth media to establish pure cultures for bioassays.
  • Phenotypic Bioassay Protocol:

    • Prepare Fungicide Concentrations: Create a dilution series of the fungicide in a growth medium, typically including a field-relevant rate.
    • Inoculate and Incubate: Apply a standardized suspension of pathogen spores or mycelia to the medium and incubate under optimal growth conditions.
    • Measure Growth Response: Assess pathogen growth inhibition by measuring parameters like colony diameter, lesion formation, or spore germination rate.
    • Analyze Data: Calculate the effective concentration that inhibits growth by 50% (EC₅₀) and classify populations as sensitive, having reduced sensitivity, or resistant based on established thresholds.
  • Genotypic Analysis Protocol:

    • DNA Extraction: Extract genomic DNA directly from field samples or from pure cultures.
    • qPCR Assay: Use quantitative PCR with primers and probes specifically designed to detect single nucleotide polymorphisms (SNPs) known to confer resistance (e.g., the G143A mutation). This allows for frequency estimation within a population.
    • Next-Generation Sequencing (NGS): Employ broader sequencing approaches to screen for known and novel mutations across target genes, which is useful for surveillance.

Workflow for Resistance Monitoring

The following diagram illustrates the logical workflow for implementing a resistance monitoring program, integrating the methods described above.

Start Start Monitoring Program SampleCollection Field Sample Collection Start->SampleCollection SporeTrap Spore Traps SampleCollection->SporeTrap LeafSwab Leaf Washing/Swabs SampleCollection->LeafSwab PlantTissue Infected Plant Tissue SampleCollection->PlantTissue LabProcessing Laboratory Processing SporeTrap->LabProcessing LeafSwab->LabProcessing PlantTissue->LabProcessing DNADirect Direct DNA Extraction (For Genotyping) LabProcessing->DNADirect PathogenIsolation Pathogen Isolation & Culture (For Phenotyping) LabProcessing->PathogenIsolation Genotyping Genotypic Analysis DNADirect->Genotyping Phenotyping Phenotypic Bioassay PathogenIsolation->Phenotyping qPCR qPCR for Known Mutations Genotyping->qPCR NGS NGS for Novel Mutation Screening Genotyping->NGS DataIntegration Data Integration & Reporting qPCR->DataIntegration NGS->DataIntegration InVitro In-Vitro Growth Inhibition Assay Phenotyping->InVitro InVitro->DataIntegration Management Update Resistance Management Strategy DataIntegration->Management Management->Start

References

×

Color/Form

White solid

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

370.21440943 g/mol

Monoisotopic Mass

370.21440943 g/mol

Heavy Atom Count

27

LogP

log Kow = 4.55 (pH 2 and 7.5)

Melting Point

98 °C

UNII

N726NTQ5ZC

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5X10-4 mm Hg at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

283594-90-1

Absorption Distribution and Excretion

In a metabolism study, BSN 2060-Phenyl- UL-14C (batch no. not provided, radiochemical purity: 100%, specific activity: 34.9 mCi/mmol) was administered intravenously to one male rhesus monkey at a dose level of 0.231 mg/kg (21.8 uCi/kg). In a second part of the study, BSN 2060 SC480 (batch no. K1 BRD (0037), ai 45.2%) containing BSN 2060-Phenyl-UL-14C, was applied to the skin of one male rhesus monkey at a dose of 0.191 mg/kg or 18.3 ug/sq cm (18.0 uCi/kg) for eight hours. Dosing via the intravenous route resulted in the excretion of the radiolabel largely in the urine. The percentage of the administered dose which was recovered in the urine, feces and cage debris/rinse samples was as follows: urine (54.32%), feces (13.08%), and cage debris/rinse (26.57%). A significant fraction of the dose was recovered in the cage debris/rinse. Although it was not definitive whether this radiolabel was from the urine or feces, a greater part of that fraction was recovered prior to any radiolabel being found in the feces. The 13% of the dose which was definitively recovered in the feces had likely passed through the biliary excretion route. Excretion was relatively rapid with greater than 70% of the administered dose recovered within the first 24 hours. Dermal application of the test material resulted in only limited absorption for the eight-hour exposure period, 3.31%. A large fraction of that total was recovered from the urine and cage debris/rinse showing that it is poorly absorbed through the skin layers.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. In the preliminary test, expired air was collected as well for the same time interval. In the 3 blood/plasma pharmacokinetics protocols, 12 animals/sex (unless otherwise noted) were dosed with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Blood was collected from 4 animals/sex at specified time points up to 120 hours post-dose. In the biliary excretion study, 4 males whose bile ducts had been cannulated received a single dose of 2 mg/kg and bile, urine and feces were collected at specified time points up to 48 hours post-dose. In the whole body autoradiography study, 6 males received a single dose of 2 mg/kg and one animal was euthanized at each specified time point up to 72 hours post-dose. For a single dose of 2 mg/kg, 39% of the administered dose was excreted in the urine and 55 to 57% in the feces with 88 to 90% of the dose being eliminated within the first 24 hours. Treatment with multiple doses of 2 mg/kg did not affect the ratio of radiolabel excreted in the urine and feces. Concentrations of residual radioactivity in the tissues were quite low at 72 hours post-dose. Treatment with 500 mg/kg of the test material resulted in a much lower percentage of the administered dose being excreted in the urine (7 to 9%) with the remainder recovered in the feces. Following a single dose of 2 mg/kg, the test material was rapidly if incompletely absorbed with the Cmax value in the blood achieved within 1 to 2 hours post-dose. Treatment with multiple doses of 2 mg/kg or a single dose of 500 mg/kg delayed the Tmax to 3 to 4 hours and 6 hours, respectively. The Cmax values and the concentration versus time curves [AUC(t)] indicated a disproportionately lower increase in the uptake of the radiolabel into the blood between the 2 mg/kg and 500 mg/kg treatments. At 500 mg/mg, these values were approximately 80% less than would be predicted by a proportionately linear increase. These data confirmed the reduced percentage of radiolabel which was absorbed at the 500 mg/kg treatment level in the excretion-balance profile. In the two 2 mg/kg treatment regimens, the Cmax and AUC(t) values for the females were less than those of the males with values ranging from 66 to 86% for Cmax and 43 to 55% for AUC(t) in comparison to the males. These data indicated that the females experienced less of an exposure to the test material than did the males. The whole-body autoradiograms qualitatively demonstrated the distribution of the radioactivity throughout the body. The highest areas of concentration at 1 hour post-dose were the gastrointestinal tract, bladder and blood within the heart. Overall tissue distribution appeared to be the highest at 4 hours post-dose with a progressive diminishment over the time-course of the study. At 48 hours post-dose, observable levels of radioactivity were present only in the gastrointestinal tract, kidneys and bladder. The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulfate was observed.

Metabolism Metabolites

In livestock, spiromesifen is metabolized by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060- enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. ... The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulphate was observed.
The nature of the residue in livestock commodities is adequately understood based on metabolism studies conducted with lactating goats and laying hens. Based on these studies, spiromesifen is metabolized in all RACs by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060-enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further Page 30 of 56 hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.

Wikipedia

Spiromesifen

Use Classification

Agrochemicals -> Pesticides
Insecticides

Analytic Laboratory Methods

Technical by hplc/UV with DAD (diode array detector); impurities and product by hplc/UV with DAD. Residues in plants by gc/MSD, in soil and water by hplc ms/ms.

Storage Conditions

Oberon 4 SC Insecticide/Miticide is packaged in poly-ethylene containers. Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Oberon 4 SC Insecticide/Miticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

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